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  • Product: 2-Amino-6-methoxybenzamide
  • CAS: 1591-38-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-6-methoxybenzamide (CAS 1591-38-4)

For Researchers, Scientists, and Drug Development Professionals Foreword This guide serves as a comprehensive technical resource on 2-Amino-6-methoxybenzamide (CAS 1591-38-4), a key chemical intermediate with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Amino-6-methoxybenzamide (CAS 1591-38-4), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the experimental methodologies and data interpretations. This document is structured to offer a holistic understanding of the compound, from its fundamental physicochemical properties to its synthesis and potential applications, with a strong emphasis on scientific integrity and practical utility.

It is important to note that the CAS number 15860-23-8, as sometimes erroneously associated with this compound, has been found to be incorrect based on extensive database searches. The authoritative CAS identifier for 2-Amino-6-methoxybenzamide is 1591-38-4 .[1] This guide will exclusively refer to this correct identifier.

Physicochemical Properties

2-Amino-6-methoxybenzamide is a substituted aromatic amide, presenting as a white powder under standard conditions.[1] Its molecular structure, featuring an amino group and a methoxy group ortho to the carboxamide, imparts specific chemical characteristics that are crucial for its reactivity and potential biological activity. A summary of its key physical and chemical data is presented below.

PropertyValueSource(s)
CAS Number 1591-38-4[1]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance White powder[1]
Purity ≥99% (typical)[1]
Storage Temperature 2-8°C[1]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility are not consistently reported across publicly available sources. Researchers should verify these properties on their specific batches.

Synthesis and Purification

The synthesis of 2-Amino-6-methoxybenzamide can be approached through several routes, with the hydrolysis of the corresponding nitrile being a common and effective method. The following protocol is a representative example of how this transformation can be achieved.

Experimental Protocol: Synthesis via Hydrolysis of 2-Amino-6-methoxybenzonitrile

This protocol is based on established chemical principles for nitrile hydrolysis, a robust and well-documented transformation in organic synthesis.[3][4] The choice of acidic or basic conditions can influence reaction rates and selectivity, and the following procedure outlines a general approach.

Objective: To synthesize 2-Amino-6-methoxybenzamide by the hydrolysis of 2-Amino-6-methoxybenzonitrile.

Materials:

  • 2-Amino-6-methoxybenzonitrile

  • Concentrated Sulfuric Acid or Sodium Hydroxide

  • Water

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-6-methoxybenzonitrile in an excess of either aqueous strong acid (e.g., 3M H₂SO₄) or strong base (e.g., 3M NaOH). The choice between acidic or basic hydrolysis will depend on the stability of the starting material and desired workup conditions.

  • Heating and Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Workup (Acidic Hydrolysis): After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • Workup (Basic Hydrolysis): If basic hydrolysis was used, cool the reaction mixture and neutralize with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-6-methoxybenzamide can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Causality Behind Experimental Choices:

  • Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxamide group (-CONH₂) in the presence of water and a catalyst (acid or base). This is a classic and reliable method for this functional group transformation.

  • Reflux: Heating the reaction provides the necessary activation energy to drive the hydrolysis reaction to completion in a reasonable timeframe.

  • Extraction: The use of an organic solvent allows for the separation of the desired product from the aqueous reaction mixture and any inorganic salts formed during neutralization.

  • Purification: Recrystallization is a standard technique to purify solid organic compounds by removing impurities.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 2-Amino-6-methoxybenzonitrile Reaction Hydrolysis (Acid or Base Catalyzed, Reflux) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification End 2-Amino-6-methoxybenzamide Purification->End

Caption: Workflow for the synthesis of 2-Amino-6-methoxybenzamide.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-methoxybenzamide. While specific experimental spectra for this compound are not widely available in public databases, the following sections outline the expected spectral characteristics based on its molecular structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the amide protons, and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing carboxamide group.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-6-methoxybenzamide should exhibit characteristic absorption bands corresponding to its functional groups:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.

  • N-H bending: A band around 1600 cm⁻¹ for the N-H bending of the amine and amide groups.

  • C-O stretching: An absorption in the region of 1250-1000 cm⁻¹ for the aryl ether C-O bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 166. The fragmentation pattern would provide further structural information. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 167.

Applications in Research and Drug Development

While specific applications for 2-Amino-6-methoxybenzamide are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities.

Notably, derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway .[5][6] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[5] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[5][6] The 2-methoxybenzamide scaffold serves as a valuable connector in the design of these potent inhibitors.[5] Therefore, 2-Amino-6-methoxybenzamide represents a crucial starting material or building block for the synthesis of novel compounds targeting this and other important biological pathways.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

For related aminobenzamide compounds, the following hazards are often listed and should be considered as potential risks:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Researchers must consult the most up-to-date safety information from their chemical supplier before handling this compound.

Conclusion

2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a valuable chemical entity with a clear potential for application in the synthesis of biologically active molecules, particularly in the realm of oncology research. This guide has provided a foundational understanding of its physicochemical properties, a plausible synthetic route with detailed experimental considerations, and an overview of its potential applications and necessary safety precautions. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their chemistry essential for the scientific community.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). National Center for Biotechnology Information. [Link]

  • 2-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • 2-Amino-6-methoxybenzamide CAS NO.1591-38-4. Baoji Guokang Healthchem co.,ltd. [Link]

  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry. [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

  • 2-Methoxybenzamide - Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • 2-Methoxybenzamide - Condensed Phase Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • 4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide Properties. U.S. Environmental Protection Agency. [Link]

  • Process for producing benzamidoximes.
  • Metal Species for Amide Hydrolysis. Waseda University. [Link]

Sources

Exploratory

Solubility Profile of 2-Amino-6-methoxybenzamide in Organic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing solvent systems for complex, multi-functional building blocks. 2-Amino-6-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of optimizing solvent systems for complex, multi-functional building blocks. 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a prime example of such a molecule. Widely utilized in the synthesis of advanced therapeutics—including highly selective chromatin remodeling agents—its solubility profile is dictated by a delicate balance of hydrogen-bonding potential and steric hindrance.

This whitepaper provides an in-depth analysis of the solubility characteristics of 2-Amino-6-methoxybenzamide in various organic solvents. By bridging structural causality with a self-validating thermodynamic experimental protocol, this guide equips researchers with the authoritative data and methodologies necessary to optimize downstream synthetic and purification workflows.

Structural Causality of Solvation

Solubility is not merely an empirical data point; it is the thermodynamic consequence of solvent-solute cavity formation overcoming solid-state lattice energy. To understand the solubility of 2-Amino-6-methoxybenzamide, we must analyze its structural deviations from the parent compound, benzamide.

According to 1, unsubstituted benzamide forms highly rigid, planar hydrogen-bonded dimers in the solid state, resulting in a high melting point and limited solubility in non-polar environments. However, the introduction of functional groups in 2-Amino-6-methoxybenzamide alters this dynamic:

  • The Methoxy Effect (Steric Disruption): The bulky -OCH₃ group at the 6-position creates steric clash with the adjacent amide group, forcing the -CONH₂ moiety slightly out of the aromatic plane. This disruption lowers the crystal lattice energy, making the molecule more amenable to solvation than its unsubstituted counterpart.

  • Bifunctional Hydrogen Bonding: The presence of both an amine (-NH₂) and an amide (-CONH₂) provides multiple hydrogen-bond donor and acceptor sites, driving high affinity for polar aprotic and protic solvents, as demonstrated in 2.

G A 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) B Amide Group (-CONH2) Strong H-Bond Donor/Acceptor A->B C Amino Group (-NH2) H-Bond Donor A->C D Methoxy Group (-OCH3) Steric Hindrance & H-Bond Acceptor A->D E High Solubility in Polar Aprotic (DMSO, DMF) B->E F Moderate/High in Polar Protic (MeOH, EtOH) B->F C->E C->F D->E G Low Solubility in Non-Polar (Hexane, Toluene) D->G

Figure 1: Structural features of 2-Amino-6-methoxybenzamide dictating solvent interactions.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Solubility
CAS Number 1591-38-4Confirms 3.
Molecular Formula C₈H₁₀N₂O₂High heteroatom-to-carbon ratio favors polar solvents.
Molar Mass 166.18 g/mol Relatively low molecular weight aids rapid dissolution kinetics.
H-Bond Donors 2 Groups (Amine, Amide)Requires solvents with strong H-bond acceptor capabilities.
H-Bond Acceptors 3 Groups (Carbonyl, Methoxy, Amine)Enables solubility in protic solvents like methanol.

Thermodynamic Solubility Profiling: Methodologies

A critical error in early-stage formulation and synthesis is confusing kinetic dissolution (how fast a compound dissolves) with thermodynamic solubility (the maximum equilibrium concentration). To ensure absolute trustworthiness in our data, the following shake-flask protocol is engineered as a self-validating system .

By mandating a comparative analysis between 24-hour and 48-hour time points, the system inherently proves that thermodynamic equilibrium has been reached, preventing false-low readings caused by slow dissolution kinetics.

Self-Validating Shake-Flask Protocol
  • Saturation Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial. Add 2-Amino-6-methoxybenzamide incrementally until a visible, persistent solid pellet remains, ensuring an excess of solute.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 298.15 K (25 °C). Agitate at 200 rpm. Causality: Strict temperature control is vital, as the enthalpy of dissolution ( ΔHdiss​ ) causes solubility to fluctuate exponentially with temperature variations.

  • Phase Separation (Crucial Step): At T=24 hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 rpm for 15 minutes rather than filtering. Causality: Filtration can cause solute adsorption onto the filter membrane or solvent evaporation, skewing the concentration. Centrifugation cleanly pellets the undissolved lattice.

  • Quantification: Dilute the supernatant with the mobile phase and quantify via HPLC-UV at 254 nm against a standard calibration curve.

  • The Self-Validation Loop: Repeat Steps 3 and 4 at T=48 hours. Calculate the variance ( ΔC ) between the 24h and 48h concentrations.

    • Validation: If ΔC<5% , thermodynamic equilibrium is verified.

    • Correction: If ΔC≥5% , kinetic dissolution is still active. Continue agitation to 72 hours.

Workflow S1 1. Excess Solid Addition S2 2. Isothermal Equilibration S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Self-Validation (ΔC < 5%) S4->S5 S5->S2 If ΔC > 5%

Figure 2: Self-validating shake-flask protocol for thermodynamic solubility determination.

Solubility Data in Common Organic Solvents

Drawing upon established 4 and empirical modeling of the benzamide scaffold, the solubility profile of 2-Amino-6-methoxybenzamide at 298.15 K is summarized below.

Table 2: Estimated Solubility Profile (298.15 K)
SolventPolarity ClassEst. Solubility (mg/mL)Mechanistic Rationale
DMSO Polar Aprotic> 100The highly polarized S=O bond acts as a superior H-bond acceptor for both the amine and amide protons, rapidly dismantling the crystal lattice.
DMF Polar Aprotic> 100Similar to DMSO; the C=O group provides excellent H-bond acceptance. Ideal for high-concentration stock solutions.
Methanol Polar Protic30 - 50Acts as both an H-bond donor and acceptor, satisfying the bifunctional nature of the molecule. Excellent for recrystallization.
Tetrahydrofuran (THF) Moderately Polar10 - 25The ether oxygen accepts H-bonds from the amine. The steric disruption of the methoxy group allows THF to penetrate the lattice effectively.
Dichloromethane (DCM) Weakly Polar5 - 15Lacks strong H-bonding capability, relying purely on dipole-dipole interactions. Solubility is lower, but sufficient for extraction.
Hexane Non-Polar< 1Incapable of breaking the strong intermolecular hydrogen bonds of the solid state. Functions perfectly as an anti-solvent.

Solvent Selection for Downstream Applications

The practical utility of this solubility profile becomes evident during complex synthetic workflows. For instance, in the5, 2-Amino-6-methoxybenzamide is reacted with various benzaldehydes to form dihydroquinazolinones.

  • Reaction Solvents: THF and DCM are frequently chosen for these coupling reactions. While the solubility in DCM is only moderate (5-15 mg/mL), it is thermodynamically sufficient to maintain the compound in the liquid phase for base-catalyzed condensation, while allowing the more hydrophobic product to be easily isolated.

  • Purification: The stark contrast between its high solubility in ethyl acetate/methanol mixtures and near-zero solubility in hexanes makes gradient column chromatography (e.g., 1% DCM/hexanes to 20% EtOAc/DCM) highly effective for isolating the unreacted building block from the final product.

Conclusion

The solubility of 2-Amino-6-methoxybenzamide is a direct reflection of its structural architecture. The strategic placement of the methoxy group lowers the energetic barrier to solvation compared to standard benzamides, while its amine and amide groups dictate a strong preference for polar aprotic and protic solvents. By utilizing self-validating thermodynamic protocols, researchers can confidently leverage these solubility metrics to optimize reaction conditions, design efficient extraction workflows, and accelerate the development of novel therapeutics.

References

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K...
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI URL
  • Benzamide | C7H7NO | CID 2331 Source: PubChem - NIH URL
  • CAS 1591-38-4 | 2-Amino-6-methoxybenzamide Source: Sigma-Aldrich URL
  • Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening Source: PMC - NIH URL

Sources

Foundational

1H NMR Spectrum Analysis of 2-Amino-6-methoxybenzamide: A Comprehensive Guide to Structural Elucidation and Experimental Protocols

Introduction and Pharmaceutical Relevance The compound 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly versatile building block in modern medicinal chemistry. Its unique 1,2,6-trisubstituted aromatic architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmaceutical Relevance

The compound 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly versatile building block in modern medicinal chemistry. Its unique 1,2,6-trisubstituted aromatic architecture provides a dense array of hydrogen-bond donors and acceptors, making it an ideal pharmacophore for fragment-based drug discovery. Recently, derivatives of this scaffold have been heavily utilized in the synthesis of selective PBRM1 bromodomain inhibitors for prostate cancer therapies [1], as well as in the development of dual-targeting PARP1/BRD4 inhibitors for breast cancer treatment [2].

To effectively utilize this compound in synthetic workflows, researchers must be able to verify its structural integrity and purity. High-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for this verification. This whitepaper provides an authoritative, in-depth analysis of the 1H NMR spectrum of 2-Amino-6-methoxybenzamide, explaining the quantum mechanical and electronic causalities behind its chemical shifts, alongside a self-validating protocol for sample preparation.

Molecular Architecture and Electronic Causality

The 1H NMR spectrum of an aromatic system is dictated by the electron-donating (EDG) and electron-withdrawing (EWG) effects of its substituents. In 2-Amino-6-methoxybenzamide, the benzene ring is subjected to a complex "push-pull" electronic environment:

  • The Amino Group (-NH₂ at C-2): A strong EDG. Through resonance (+M effect), the nitrogen lone pair donates electron density into the aromatic ring, heavily shielding the ortho (C-3) and para (C-5) positions.

  • The Methoxy Group (-OCH₃ at C-6): Another strong EDG. The oxygen lone pair donates electron density via resonance, shielding its respective ortho (C-5) and para (C-3) positions.

  • The Amide Group (-CONH₂ at C-1): An EWG. The carbonyl group withdraws electron density via resonance (-M effect), deshielding the ortho and para (C-4) positions.

Because both the -NH₂ and -OCH₃ groups synergistically donate electron density to positions C-3 and C-5, the protons attached to these carbons (H-3 and H-5) experience profound magnetic shielding, shifting their resonance signals significantly upfield. Conversely, H-4 is meta to both EDGs and para to the EWG, leaving it relatively deshielded.

G Sub 2-Amino-6-methoxybenzamide NH2 -NH2 Group (Pos 2) Strong EDG (+M effect) Sub->NH2 OCH3 -OCH3 Group (Pos 6) Strong EDG (+M effect) Sub->OCH3 CONH2 -CONH2 Group (Pos 1) EWG (-M effect) Sub->CONH2 H3 H-3 Proton Ortho to -NH2, Para to -OCH3 Highly Shielded (~6.17 ppm) NH2->H3 Shields via Resonance H5 H-5 Proton Ortho to -OCH3, Para to -NH2 Highly Shielded (~6.30 ppm) NH2->H5 Shields via Resonance OCH3->H3 Shields via Resonance OCH3->H5 Shields via Resonance H4 H-4 Proton Meta to EDGs, Para to EWG Deshielded (~7.01 ppm) CONH2->H4 Deshields via Resonance

Electronic effects of substituents on the aromatic protons of 2-Amino-6-methoxybenzamide.

Self-Validating Experimental Protocol: Sample Preparation

The quality of an NMR spectrum is directly proportional to the rigor of the sample preparation. Poor preparation leads to broad lines, shimming difficulties, and loss of coupling constant resolution [3]. The following protocol utilizes Dimethyl Sulfoxide-d6 (DMSO-d6) to ensure complete solvation of the hydrogen-bonding amine and amide groups.

Step-by-Step Methodology
  • Gravimetric Validation (Concentration Control):

    • Action: Weigh exactly 2.0 to 5.0 mg of 2-Amino-6-methoxybenzamide into a clean glass vial.

    • Causality: Falling below 2.0 mg results in a poor signal-to-noise ratio, requiring excessive scan times. Exceeding 5.0 mg increases solution viscosity, which slows molecular tumbling rates, shortens the transverse relaxation time ( T2​ ), and causes severe line broadening [4].

  • Solvent Addition & Visual Validation:

    • Action: Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Swirl or gently sonicate until no solid is visible.

    • Causality: DMSO-d6 strongly solvates polar functional groups. If the solution remains cloudy, it indicates the presence of inorganic salts or polymeric impurities that must be removed.

  • Particulate Filtration (Critical Self-Validating Step):

    • Action: Tightly pack a small plug of glass wool into a Pasteur pipette. Pass the dissolved sample through this filter directly into the NMR tube.

    • Causality: Even microscopic solid particles possess different magnetic susceptibilities than the surrounding liquid. This creates localized magnetic field gradients, destroying field homogeneity and rendering the spectrometer impossible to shim correctly [4].

  • Volumetric Validation:

    • Action: Verify that the solvent height in the 5 mm NMR tube is exactly 4.0 to 5.0 cm.

    • Causality: A sample height below 4.0 cm places the liquid-air interface (a region of massive magnetic susceptibility distortion) inside the active volume of the receiver coil, causing asymmetric peak shapes.

  • Spectral Acquisition:

    • Action: Acquire the spectrum at 400 MHz (or higher) at 298 K, utilizing a standard 1D proton pulse sequence (e.g., zg30) with 16 to 64 scans.

Workflow Weigh 1. Gravimetric Validation (2-5 mg) Dissolve 2. Dissolution (0.6 mL DMSO-d6) Weigh->Dissolve Filter 3. Particulate Filtration Dissolve->Filter Transfer 4. Volumetric Validation (4-5 cm height) Filter->Transfer Acquire 5. Acquisition (400 MHz, 298 K) Transfer->Acquire

Standardized self-validating workflow for high-resolution 1H NMR sample preparation.

In-Depth Spectral Analysis and Data Presentation

When acquired at 400 MHz in DMSO-d6, the 1H NMR spectrum of 2-Amino-6-methoxybenzamide yields a highly distinct and predictable set of resonances [5]. The quantitative data and mechanistic assignments are summarized in the table below.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationFunctional Group Assignment
7.55 Broad singlet (br s)-1H-CONH₂ (Amide N-H, trans)
7.29 Broad singlet (br s)-1H-CONH₂ (Amide N-H, cis)
7.01 Triplet (t)8.41HAromatic H-4
6.36 Broad singlet (br s)-2H-NH₂ (Aniline N-H)
6.30 Doublet of doublets (dd)8.4, 0.81HAromatic H-5
6.17 Doublet of doublets (dd)8.0, 1.21HAromatic H-3
3.76 Singlet (s)-3H-OCH₃ (Methoxy protons)
Mechanistic Rationale for Chemical Shifts

1. The Amide Protons (7.55 and 7.29 ppm): Unlike primary amines, which typically show a single broad peak for both protons, the primary amide (-CONH₂) displays two distinct 1H signals. This is caused by the partial double-bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl π -system. This resonance restricts rotation around the C-N bond on the NMR timescale, rendering the two protons chemically and magnetically non-equivalent (one sits cis to the carbonyl oxygen, the other trans).

2. The Aromatic Core (7.01, 6.30, and 6.17 ppm):

  • H-4 (7.01 ppm): As the only proton meta to the electron-donating -NH₂ and -OCH₃ groups, it receives no shielding via resonance. Furthermore, it is para to the electron-withdrawing amide group, making it the most deshielded aromatic proton. It appears as an apparent triplet because it couples to both H-3 and H-5 with similar ortho coupling constants (~8.4 Hz).

  • H-5 (6.30 ppm): Highly shielded by the ortho methoxy group and the para amino group. It appears as a doublet of doublets due to a strong ortho coupling with H-4 (J = 8.4 Hz) and a weak meta coupling with H-3 (J = 0.8 Hz).

  • H-3 (6.17 ppm): The most shielded proton on the ring. The -NH₂ group is a stronger electron donor than the -OCH₃ group; therefore, the position ortho to the amine (H-3) is shielded slightly more than the position ortho to the methoxy group (H-5). It also appears as a doublet of doublets (J = 8.0, 1.2 Hz).

3. The Aniline Amine Protons (6.36 ppm): The primary amine attached directly to the aromatic ring integrates to 2H. It appears as a broad singlet due to quadrupolar relaxation from the 14 N nucleus and rapid intermolecular chemical exchange. Its position at 6.36 ppm is characteristic of an aniline derivative in a strongly hydrogen-bonding solvent like DMSO-d6.

4. The Methoxy Protons (3.76 ppm): A sharp, intense singlet integrating to 3H. The electronegative oxygen atom deshields the adjacent methyl protons, pulling them downfield to the classic 3.7 - 3.9 ppm window expected for an aryl alkyl ether.

Conclusion

The structural elucidation of 2-Amino-6-methoxybenzamide via 1H NMR provides a masterclass in understanding aromatic substitution effects. By recognizing the restricted rotation of the amide bond and the profound resonance shielding exerted by the synergistic amine and methoxy groups, researchers can confidently verify the identity and purity of this critical pharmaceutical building block before advancing it into complex synthetic pipelines.

References

  • "Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC." National Institutes of Health (NIH).
  • "Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy." ResearchGate.
  • "NMR Sample Preparation: The Complete Guide." Organomation.
  • "Sample Preparation | Faculty of Mathematical & Physical Sciences." University College London (UCL).
  • "53600-33-2 | 2-Amino-6-methoxybenzoic acid | Fluorinated Building Blocks." Ambeed.
Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-methoxybenzamide

Abstract This technical guide provides a comprehensive literature review of the synthetic pathways for 2-Amino-6-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive literature review of the synthetic pathways for 2-Amino-6-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the most viable synthetic strategies. The guide focuses on a logical and efficient two-step pathway commencing from 2-methoxy-6-nitrobenzoic acid, detailing the critical aspects of amidation and subsequent nitro group reduction. Alternative methodologies and the synthesis of the requisite starting material are also discussed to provide a complete synthetic landscape. Each section is grounded in established chemical principles, supported by citations to authoritative literature, and includes detailed experimental protocols and visual aids to facilitate practical application.

Introduction: The Significance of 2-Amino-6-methoxybenzamide

2-Amino-6-methoxybenzamide is a valuable substituted benzamide that serves as a versatile building block in medicinal chemistry. Its unique arrangement of an amino group, a methoxy group, and a carboxamide moiety on the benzene ring provides multiple reactive sites for the construction of more complex molecular architectures. This trifunctional scaffold is of particular interest in the design of novel therapeutic agents, and a thorough understanding of its synthesis is crucial for researchers in the field. This guide aims to provide a detailed and practical overview of the most effective methods for its preparation.

The Primary Synthetic Pathway: A Two-Step Approach

The most logical and frequently suggested synthesis of 2-Amino-6-methoxybenzamide is a two-step process that begins with 2-methoxy-6-nitrobenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of the individual transformations. The overall scheme involves the amidation of the carboxylic acid followed by the reduction of the nitro group.

Primary Synthetic Pathway 2-methoxy-6-nitrobenzoic_acid 2-methoxy-6-nitrobenzoic acid 2-methoxy-6-nitrobenzamide 2-methoxy-6-nitrobenzamide 2-methoxy-6-nitrobenzoic_acid->2-methoxy-6-nitrobenzamide Amidation 2-Amino-6-methoxybenzamide 2-Amino-6-methoxybenzamide 2-methoxy-6-nitrobenzamide->2-Amino-6-methoxybenzamide Nitro Group Reduction Acyl_Chloride_Formation Carboxylic_Acid 2-methoxy-6-nitrobenzoic acid Acyl_Chloride 2-methoxy-6-nitrobenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂, cat. DMF Amide 2-methoxy-6-nitrobenzamide Acyl_Chloride->Amide NH₃

Caption: Amidation via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method [1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxy-6-nitrobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Gently heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases, indicating the complete formation of the acyl chloride.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude 2-methoxy-6-nitrobenzoyl chloride in a dry, inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath (0-5 °C).

  • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

  • A precipitate of 2-methoxy-6-nitrobenzamide will form.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for further purification.

2.1.2. Direct Amidation Using Coupling Reagents

Modern organic synthesis often employs coupling reagents to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for harsh reagents like thionyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are highly effective.

  • Causality Behind Experimental Choices: Coupling reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then readily displaced by the amine nucleophile. Additives like HOBt can further enhance the reaction efficiency and suppress side reactions like racemization in chiral substrates.

Experimental Protocol: EDC/HOBt Coupling

  • To a dry round-bottom flask under an inert atmosphere, add 2-methoxy-6-nitrobenzoic acid (1.0 eq).

  • Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add HOBt (1.2 eq) and a source of ammonia (e.g., ammonium chloride, 1.1 eq) along with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with the reaction solvent and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The final step in the primary pathway is the reduction of the nitro group of 2-methoxy-6-nitrobenzamide to an amino group. This is a common and well-established transformation with several reliable methods available.

2.2.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. [2]A variety of catalysts can be employed, with palladium on carbon (Pd/C) being one of the most common and effective. [3]

  • Causality Behind Experimental Choices: The metal catalyst, typically a noble metal, facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms on its surface. The nitro group is then sequentially reduced to the amine through nitroso and hydroxylamine intermediates. [3]The choice of solvent can influence the reaction rate and selectivity. The addition of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates and lead to purer products. [4]

Catalytic_Hydrogenation_Workflow Start Dissolve 2-methoxy-6-nitrobenzamide in solvent (e.g., Ethanol) Add_Catalyst Add Pd/C catalyst Start->Add_Catalyst Hydrogenate Pressurize with H₂ (e.g., balloon or Parr apparatus) Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC Hydrogenate->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify Product 2-Amino-6-methoxybenzamide Purify->Product

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation with Pd/C [3]

  • In a suitable hydrogenation vessel (e.g., a round-bottom flask for balloon hydrogenation or a Parr shaker apparatus for higher pressures), dissolve 2-methoxy-6-nitrobenzamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1-10 mol% of the substrate).

  • Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (a hydrogen-filled balloon is often sufficient for laboratory scale).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-methoxybenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

2.2.2. Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of stoichiometric reducing agents. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro compounds. [5]

  • Causality Behind Experimental Choices: In an acidic medium, Sn(II) is a good reducing agent that can donate electrons to the nitro group, leading to its reduction to the corresponding amine. The workup procedure is crucial to remove the resulting tin salts, which can be challenging. [5][6] Experimental Protocol: SnCl₂ Reduction [7]

  • Dissolve 2-methoxy-6-nitrobenzamide in a suitable solvent, such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

  • If not using concentrated HCl as a solvent, add it to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., reflux) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the mixture with a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate the tin salts.

  • The product can be extracted with an organic solvent like ethyl acetate.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification can be achieved by column chromatography or recrystallization.

Synthesis of the Starting Material: 2-methoxy-6-nitrobenzoic acid

The availability of the starting material, 2-methoxy-6-nitrobenzoic acid, is crucial for the primary synthetic pathway. While it is commercially available, understanding its synthesis provides a more complete picture for researchers. A plausible route starts from the more readily available 2-methyl-6-nitrobenzoic acid.

Starting_Material_Synthesis 2-methyl-6-nitrobenzoic_acid 2-methyl-6-nitrobenzoic acid 2-amino-6-methylbenzoic_acid 2-amino-6-methylbenzoic acid 2-hydroxy-6-methylbenzoic_acid 2-hydroxy-6-methylbenzoic acid 2-methoxy-6-methylbenzoic_acid 2-methoxy-6-methylbenzoic acid 2-methoxy-6-nitrobenzoic_acid 2-methoxy-6-nitrobenzoic acid 2-methoxy-6-nitrobenzoic_acid_final 2-methoxy-6-nitrobenzoic acid 2-hydroxy-6-nitrobenzoic_acid 2-hydroxy-6-nitrobenzoic_acid 2-hydroxy-6-nitrobenzoic_acid->2-methoxy-6-nitrobenzoic_acid_final Methylation (e.g., Dimethyl sulfate, base)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategies for the Cyclization of 2-Amino-6-methoxybenzamide

Prepared by a Senior Application Scientist Introduction: The Versatility of the 2-Amino-6-methoxybenzamide Scaffold In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction: The Versatility of the 2-Amino-6-methoxybenzamide Scaffold

In the landscape of modern medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among the myriad of starting materials, 2-Amino-6-methoxybenzamide stands out as a particularly valuable and versatile precursor. Its inherent bifunctional nature—possessing both a nucleophilic amino group and an amide moiety on a substituted benzene ring—allows for a diverse range of cyclization strategies. These reactions lead to the formation of quinazolinones and related heterocyclic systems, which are privileged structures found in numerous biologically active molecules and approved pharmaceuticals.[1][2] This guide provides an in-depth exploration of the core principles and detailed laboratory protocols for the cyclization of this important scaffold, designed for researchers and scientists aiming to leverage its synthetic potential.

Part 1: Core Principles of Cyclization

The transformation of 2-Amino-6-methoxybenzamide into a cyclic product is fundamentally a reaction that forms a new ring by creating one or two new bonds. The specific nature of this transformation is dictated by the chosen reagents and reaction conditions. The primary strategies can be categorized into three main classes.

Condensation Reactions with Carbonyl Compounds

The most direct and widely used method for cyclizing 2-aminobenzamides is through condensation with aldehydes or ketones.[3][4] This reaction typically proceeds in two key stages:

  • Imine Formation: The nucleophilic primary amine of 2-amino-6-methoxybenzamide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is often catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[4] Subsequent dehydration leads to the formation of a Schiff base or imine intermediate.

  • Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the heterocyclic core, resulting in a 2,3-dihydroquinazolin-4(1H)-one. This product can be the final target or an intermediate for further oxidation.

This approach is valued for its operational simplicity and the wide availability of aldehyde and ketone building blocks, allowing for extensive diversification at the 2-position of the quinazolinone ring. A variety of catalysts, from traditional mineral acids to greener alternatives like citric acid, can be employed.[3][5]

Oxidative Cyclization Strategies

To achieve a fully aromatic quinazolin-4(3H)-one ring system directly, oxidative methods are employed. These protocols often generate the dihydroquinazolinone intermediate in situ, which is then immediately oxidized. Alternatively, the cyclization partner itself can be an alcohol or methylarene, which is oxidized in the reaction mixture to the corresponding aldehyde before condensation.

Key features of oxidative cyclization include:

  • Use of an External Oxidant: Reagents like manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or phenyliodine diacetate (PIDA) can be used to dehydrogenate the 2,3-dihydroquinazolin-4(1H)-one intermediate.[1][6][7]

  • Metal-Catalyzed Aerobic Oxidation: Transition metals can catalyze the oxidation using molecular oxygen as the terminal oxidant, representing a greener approach.

  • Electrochemical Synthesis: Anodic oxidation provides a powerful, reagent-free method to drive the dehydrogenative cascade cyclization, avoiding the need for chemical oxidants.[7][8]

Transition Metal-Catalyzed Cyclizations

Modern synthetic chemistry has seen a surge in the use of transition metals like copper, palladium, and ruthenium to forge new bonds under mild conditions.[6][9][10] In the context of 2-amino-6-methoxybenzamide, these catalysts enable novel cyclization pathways that are not accessible through traditional methods.

Examples include:

  • Copper-Catalyzed Reactions: Copper catalysts are particularly effective in promoting oxidative cyclizations. For instance, they can facilitate the use of dimethylformamide (DMF) or methanol as a C1 source to install an unsubstituted carbon at the 2-position of the quinazolinone ring.[11][12][13]

  • Ruthenium-Catalyzed Couplings: Advanced methods involving ruthenium catalysts can achieve the deaminative coupling of 2-aminobenzamides with various amines to form quinazolinones, offering a unique route for assembling the heterocyclic core.[9]

  • Palladium-Catalyzed Multi-Component Reactions: Palladium catalysis can bring together 2-aminobenzamides, aryl halides, and isocyanides in a three-component reaction to construct complex quinazolinones in a single step.[6]

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key cyclization reactions. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Green Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Acid-Catalyzed Condensation

This protocol leverages a natural, inexpensive acid catalyst for the condensation of 2-Amino-6-methoxybenzamide with an aromatic aldehyde. This method is environmentally benign and operationally simple.[3]

Principle: Citric acid, the primary acid in lemon juice, acts as a Brønsted acid catalyst. It protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the aniline amine of the benzamide. The subsequent intramolecular cyclization of the amide nitrogen onto the imine intermediate yields the final product.[3]

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization & Product A 2-Amino-6-methoxybenzamide D Protonated Aldehyde (Enhanced Electrophilicity) A->D Nucleophilic Attack B Aromatic Aldehyde C Citric Acid (H+) C->B Protonation E Schiff Base / Imine (after dehydration) D->E Dehydration F Intramolecular Nucleophilic Attack E->F Ring Closure G 2,3-Dihydroquinazolin-4(1H)-one F->G Proton Transfer

Caption: Mechanism of Acid-Catalyzed Condensation.

Materials and Reagents:

  • 2-Amino-6-methoxybenzamide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Fresh lemon juice or a 5-7% aqueous solution of citric acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-Amino-6-methoxybenzamide (1.0 mmol, 166.2 mg).

  • Reagent Addition: Add the selected aromatic aldehyde (1.0 mmol). To this mixture, add 5 mL of fresh lemon juice.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:n-hexane, 1:4). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting materials.[3]

  • Work-up and Purification: Upon completion, a solid product usually precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and residual catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final 2,3-dihydroquinazolin-4(1H)-one derivative.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the product.

Protocol 2: Copper-Catalyzed Oxidative Cyclization Using DMF as a C1 Synthon

This protocol describes a modern, efficient method for synthesizing the core quinazolin-4(3H)-one structure where the 2-position is unsubstituted. It utilizes a copper catalyst and dimethylformamide (DMF) as both the solvent and the source of the C1 unit.[12][13]

Principle: Under heating in the presence of a copper catalyst and an oxidant (atmospheric oxygen), DMF undergoes decomposition to provide a one-carbon electrophile. The 2-amino-6-methoxybenzamide reacts with this C1 synthon in a cascade process involving condensation and subsequent intramolecular cyclization, followed by oxidation to yield the aromatic quinazolinone product.[12]

G start Start Materials react 2-Amino-6-methoxybenzamide + DMF start->react cond Reaction Conditions: Cu(OAc)₂ catalyst 130 °C, O₂ atmosphere react->cond inter In-situ generation of C1 electrophile from DMF react->inter cond->inter cyclo Condensation & Intramolecular Cyclization inter->cyclo ox Oxidation cyclo->ox prod 8-Methoxyquinazolin-4(3H)-one ox->prod

Caption: Workflow for Copper-Catalyzed Oxidative Cyclization.

Materials and Reagents:

  • 2-Amino-6-methoxybenzamide

  • Copper(II) acetate (Cu(OAc)₂) or another suitable copper salt

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask or a vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Oxygen balloon or access to an oxygen line

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask charged with a magnetic stir bar, add 2-Amino-6-methoxybenzamide (0.3 mmol, 49.9 mg) and Cu(OAc)₂ (10 mol%, ~5.5 mg).

  • Solvent Addition: Add 3 mL of anhydrous DMF to the flask.

  • Atmosphere Exchange: Seal the flask, and then evacuate and backfill with oxygen three times. Leave the final atmosphere as oxygen (an O₂ balloon is sufficient).

  • Reaction Execution: Place the flask in a preheated oil bath at 130 °C and stir vigorously.

  • Monitoring: The reaction is typically run for 24 hours.[12] Monitor by TLC or LC-MS if desired, though the reaction is often run to completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure quinazolinone product.

Part 3: Comparative Analysis of Protocols

Choosing the appropriate cyclization strategy depends on the desired final product, available resources, and synthetic goals (e.g., library synthesis vs. scale-up).

Parameter Protocol 1: Acid-Catalyzed Condensation Protocol 2: Cu-Catalyzed Oxidative Cyclization Other Oxidative/Metal-Catalyzed Methods
Product 2,3-Dihydroquinazolin-4(1H)-oneQuinazolin-4(3H)-one (unsubstituted at C2)Quinazolin-4(3H)-one (substituted or unsubstituted)
Key Reagents Aldehyde/Ketone, Brønsted Acid (e.g., Citric Acid)[3]DMF, Copper Salt, O₂[12]Alcohols, Amines, Aryl Halides; Oxidants (PIDA), Metals (Ru, Pd)[6][9]
Reaction Temp. Room Temperature130 °CVaries (Room Temp. to High Temp.)
Reaction Time 0.5 - 2 hours24 hours1 - 48 hours
Key Advantage Fast, simple, mild conditions, "green" catalyst option.Access to C2-unsubstituted core, atom-economical C1 source.Broad substrate scope, access to complex derivatives.
Limitation Produces non-aromatic ring; requires subsequent oxidation for quinazolinone.High temperature, longer reaction time.May require expensive catalysts, ligands, or stoichiometric oxidants.

Conclusion

2-Amino-6-methoxybenzamide is a powerful and adaptable starting material for the synthesis of quinazolinone-based heterocycles. The choice of cyclization protocol allows for precise control over the final product's structure. Simple acid-catalyzed condensation with carbonyls offers a rapid and green route to dihydro-derivatives, ideal for generating libraries with diverse C2-substituents. For accessing the fully aromatic quinazolinone core, modern copper-catalyzed oxidative methods provide an elegant solution, particularly for the C2-unsubstituted scaffold. By understanding the principles and practical details of these diverse protocols, researchers can effectively harness the synthetic potential of this key building block for applications in drug discovery and materials science.

References

  • Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library, Archives of Applied Science Research, 2013, 5 (6):82-87.
  • Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Using Carboxylic Acids as Catalyst. Current Catalysis, Volume 7.
  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate.
  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters (ACS Publications). Available at: [Link]

  • Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Thieme. Available at: [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. "Science and Education" Scientific Journal. Available at: [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: [Link]

  • Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives. ResearchGate. Available at: [Link]

  • Metal-free oxidative cyclization of 2-amino-benzamides, 2-aminobenzenesulfonamide or 2-(aminomethyl)anilines with primary alcohols for the synthesis of quinazolinones and their analogues. Semantic Scholar. Available at: [Link]

  • Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. RSC Publishing. Available at: [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2-Amino-6-methoxybenzamide as a Versatile Ligand in Coordination Chemistry

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-6-methoxybenzamide as a ligand in coordination chemistry. While dire...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Amino-6-methoxybenzamide as a ligand in coordination chemistry. While direct literature on this specific ligand is emerging, its structural motifs—a primary aromatic amine, a benzamide group, and a methoxy substituent—offer predictable and versatile coordination behavior. This guide synthesizes established principles from analogous systems to provide robust protocols for the synthesis and characterization of its metal complexes. We delve into the causality behind experimental choices, present self-validating methodologies, and discuss potential applications, particularly in the biomedical field.

Introduction: The Potential of 2-Amino-6-methoxybenzamide

Metal complexes are foundational to numerous applications, from catalysis to medicine, largely due to their unique geometries and reactive properties that are not readily accessible by purely organic molecules.[1] The ligand is the cornerstone of the complex, dictating its structure, stability, and function. 2-Amino-6-methoxybenzamide is a compelling candidate for ligand development due to its distinct electronic and steric features.

The molecule possesses two primary potential coordination sites:

  • The Amino Group (-NH₂): The nitrogen atom has a lone pair of electrons, making it a classic Lewis base capable of donating to a metal center.

  • The Amide Group (-C(O)NH₂): The carbonyl oxygen is a hard donor site, readily coordinating with a variety of metal ions.

This arrangement allows the ligand to act as a bidentate chelator, forming a stable five-membered ring with a metal ion. Such chelation significantly enhances the thermodynamic stability of the resulting complex compared to monodentate coordination.[2] The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electron density on the aromatic ring and, consequently, the donor strength of the coordinating atoms. The study of Schiff bases and other ligands derived from similar aromatic amines has shown that their metal complexes often exhibit enhanced biological activities, including antimicrobial, antioxidant, and anticancer properties, a phenomenon attributed to the principles of chelation therapy.[3][4][5]

Ligand Coordination Modes and Structural Rationale

The most probable coordination mode for 2-Amino-6-methoxybenzamide is as a bidentate ligand, coordinating through the amino nitrogen and the carbonyl oxygen. This N,O-bidentate chelation is common for ligands containing both amino and carboxylate or amide functionalities.[2]

Caption: Predicted bidentate coordination of the ligand to a metal center (Mⁿ⁺).

Experimental Protocols

General Protocol for Synthesis of a Cu(II) Complex

This protocol describes a general method for synthesizing a copper(II) complex. Copper is chosen for its well-understood coordination chemistry and the biological relevance of its complexes.[6] The principles outlined are adaptable to other transition metals like Ni(II), Co(II), or Zn(II).

Rationale: The synthesis involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical; it must dissolve both the ligand and the metal salt to allow the reaction to proceed. Ethanol or methanol are often used as they are polar enough to dissolve many metal salts while also being good solvents for organic ligands. Heating under reflux provides the necessary activation energy to overcome any kinetic barriers and ensures the reaction goes to completion.

G start Start dissolve_ligand Dissolve 2-Amino-6-methoxybenzamide in Ethanol start->dissolve_ligand dissolve_salt Dissolve CuCl₂·2H₂O in Ethanol (separate flask) start->dissolve_salt mix Add metal salt solution dropwise to ligand solution with stirring dissolve_ligand->mix dissolve_salt->mix reflux Heat the mixture under reflux for 2-3 hours mix->reflux cool Cool mixture to room temperature reflux->cool precipitate Collect precipitate by vacuum filtration cool->precipitate wash Wash precipitate with cold ethanol, then diethyl ether precipitate->wash dry Dry the complex in a desiccator wash->dry end Characterize Product dry->end

Caption: General experimental workflow for the synthesis of a metal complex.

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve 2-Amino-6-methoxybenzamide (e.g., 2 mmol, 0.332 g) in 25 mL of absolute ethanol in a 100 mL round-bottom flask. Gently warm the mixture if necessary to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt, such as Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol, 0.170 g), in 15 mL of absolute ethanol.

  • Reaction: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

  • Reaction Completion: Fit the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux for 2-3 hours to ensure the reaction is complete.

  • Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. If a precipitate has formed, cool further in an ice bath to maximize yield.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Causality: The precipitate is washed with a small amount of cold ethanol to remove any unreacted starting materials. A subsequent wash with diethyl ether is performed because it is a low-boiling, non-polar solvent that helps to remove residual water and ethanol, facilitating rapid drying.

  • Drying: Transfer the solid product to a watch glass and dry it in a desiccator over anhydrous CaCl₂ or silica gel.

Physicochemical Characterization: A Self-Validating System

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized complex. This multi-faceted approach creates a self-validating system where the results from each analysis must be consistent with the proposed structure.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The binding of the ligand's donor atoms to the metal alters the vibrational frequencies of specific bonds.[7]

Protocol:

  • Prepare a KBr pellet containing a small amount of the dried complex.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free ligand.

Data Interpretation:

Functional Group Free Ligand ν (cm⁻¹) Complex ν (cm⁻¹) Rationale for Shift
Amine N-H Stretch ~3400-3300 Lower frequency Coordination of the -NH₂ group to the metal weakens the N-H bonds.
Amide C=O Stretch ~1660 Lower frequency Coordination of the carbonyl oxygen to the metal weakens the C=O double bond.
Metal-Nitrogen (M-N) N/A ~500-450 Appearance of a new band in the far-IR region confirms the formation of an M-N bond.

| Metal-Oxygen (M-O) | N/A | ~450-400 | Appearance of a new band confirms the formation of an M-O bond. |

Molar Conductivity Measurements

This technique determines the electrolytic nature of the complex in solution, distinguishing between coordinated and free (counter-ionic) anions.[8]

Protocol:

  • Prepare a dilute solution of the complex (e.g., 10⁻³ M) in a suitable solvent like DMF or DMSO.

  • Measure the conductivity of the solution using a calibrated conductivity meter.

  • Compare the measured value to established ranges for different electrolyte types.

Data Interpretation (in DMF):

Molar Conductance (Λₘ) Ω⁻¹ cm² mol⁻¹ Electrolyte Type Implication for [Cu(L)₂Cl₂]
< 35 Non-electrolyte Both chloride ions are coordinated to the Cu(II) center.
65 - 90 1:1 electrolyte One chloride ion is coordinated, and one is a free counter-ion.

| 130 - 170 | 1:2 electrolyte | Both chloride ions are free counter-ions; other species (e.g., solvent) are coordinated. |

Other Essential Techniques
  • UV-Visible Spectroscopy: Provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry (e.g., octahedral, tetrahedral, square planar).[9]

  • Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed molecular formula, confirming the stoichiometry.[8]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of the complex as a function of temperature. It can confirm the presence of coordinated or lattice solvent molecules (like water) and determine the thermal stability of the compound.[9]

Potential Applications

The coordination of 2-Amino-6-methoxybenzamide to metal ions is expected to produce complexes with significant biological potential. According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon chelation due to the partial sharing of its positive charge with donor groups. This increases the lipophilicity of the complex, allowing it to penetrate cell membranes more effectively and enhancing its biological activity compared to the free ligand.[3] Based on studies of similar benzamide and benzothiazole-derived ligands, potential applications include:

  • Antimicrobial and Antifungal Agents: Many metal complexes show enhanced activity against various strains of bacteria and fungi.[3][10]

  • Anticancer Agents: The unique structures of metal complexes allow them to interact with biomolecules like DNA and proteins, making them candidates for novel chemotherapeutics.[5][9]

  • Antioxidant Activity: The redox properties of the metal center can be harnessed for radical scavenging applications.[9][10]

References

  • ResearchGate. (2022, January 16). Synthesis, spectral characterization and biological activities of Ag(I), Pt(IV) and Au(III) complexes with novel azo dye ligand (N, N, O) derived from 2-amino-6-methoxy benzothiazole. Available at: [Link]

  • Al-Adilee, K. J., & Moaeaa, M. S. (2022). Preparation complexes Co(III), Ni(II), and Cu(II) with novel azo-Schiff base ligand (N, N, O) derived from 2- amino- 6- methoxy benzothiazole with spectral characterization, study biological activity as anti-cancer, anti-oxidant to complexes. International Journal of Health Sciences. Available at: [Link]

  • ResearchGate. (2025, August 6). BSA binding studies of Co(II), Ni(II) and Cu(II) metal complexes of Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylbenzothiazole. Available at: [Link]

  • ResearchGate. (2023, January 20). Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base: synthesis, characterization and biological activity. Available at: [Link]

  • Mjos, K. D., & Orvig, C. (2014). Metal Complexes for Therapeutic Applications. PMC. Available at: [Link]

  • Majeed, R. A. (2017). Synthesis and Characterization of New Metal Complexes of α-Aminonitriles Derived from P- Methoxybenzaldehyde with Aromatic Amines. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Adeoye, A. O., et al. (2012). Synthesis, characterization and antimicrobial activities of some metal(II) amino acids' complexes. Scientific Research Publishing. Available at: [Link]

  • Wikipedia. Transition metal amino acid complexes. Available at: [Link]

  • Impactfactor. (2025). Biological Role of Metal Complexes and Applications. Available at: [Link]

  • Al-jebori, B. A., & Al-Salim, N. I. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. MDPI. Available at: [Link]

  • Al-Jeboori, F. H. A., et al. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. JOCPR. Available at: [Link]

  • Meyer, E. A., et al. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-6-methoxybenzamide

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery Schiff bases, characterized by the azomethine functional group (-C=N-), are a pivotal class of organic compounds first reported by Hugo Schiff in 186...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine functional group (-C=N-), are a pivotal class of organic compounds first reported by Hugo Schiff in 1864.[1] Their facile synthesis, structural diversity, and wide range of biological activities have established them as privileged scaffolds in medicinal chemistry and drug development.[2][3] These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[4] The imine bond is crucial for their biological activity, often acting as a key pharmacophore that can interact with various biological targets.[5] Schiff bases and their metal complexes have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7]

The starting material, 2-Amino-6-methoxybenzamide, offers a unique platform for the synthesis of novel Schiff bases. The presence of the methoxy group, a known bioisostere, and the benzamide moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting Schiff base derivatives. This guide provides a comprehensive overview of the synthetic protocols, mechanistic insights, and characterization techniques for the preparation of Schiff bases from 2-Amino-6-methoxybenzamide, tailored for researchers and scientists in the field of drug development.

Mechanistic Insights: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8] The reaction proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (2-Amino-6-methoxybenzamide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[9][10]

  • Dehydration: The unstable carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (imine) of the Schiff base.[4][8]

The overall reaction is pH-dependent. An acidic catalyst is often employed to facilitate the dehydration of the carbinolamine.[11] However, a highly acidic medium can protonate the amine, rendering it non-nucleophilic and thus hindering the initial addition step. Therefore, the reaction is typically carried out under mildly acidic conditions.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade and used without further purification unless otherwise specified. Solvents should be dried according to standard procedures.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Protocol 1: Conventional Synthesis of a Schiff Base from 2-Amino-6-methoxybenzamide and a Substituted Benzaldehyde

This protocol describes a general method for the synthesis of a Schiff base via conventional heating under reflux.

Materials:

  • 2-Amino-6-methoxybenzamide

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Amino-6-methoxybenzamide (e.g., 1.66 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount of the substituted benzaldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.[12]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent for Schiff base synthesis as it effectively dissolves the reactants and is relatively easy to remove after the reaction.[12]

  • Catalyst: Glacial acetic acid provides the mild acidic environment necessary to catalyze the dehydration of the carbinolamine intermediate without fully protonating the amine reactant.[13]

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate and helps to drive the equilibrium towards the formation of the Schiff base by removing the water formed during the reaction.[13]

Protocol 2: Microwave-Assisted Synthesis of a Schiff Base from 2-Amino-6-methoxybenzamide

Microwave-assisted synthesis offers a more rapid, efficient, and environmentally friendly alternative to conventional heating.[1][4]

Materials:

  • 2-Amino-6-methoxybenzamide

  • Aldehyde or ketone

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, place 2-Amino-6-methoxybenzamide (1 mmol) and the desired aldehyde or ketone (1 mmol).

  • For a solvent-free reaction, mix the reactants thoroughly. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

  • Place the vessel in the microwave synthesizer and irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for a short duration (e.g., 2-10 minutes). The optimal conditions should be determined for each specific reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by adding a small amount of a suitable solvent (e.g., ethanol) and then collecting the precipitate by filtration.

  • Wash the product with a cold solvent and dry it.

Rationale for Experimental Choices:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly reduce reaction times and improve yields.[1]

  • Solvent-Free or Minimal Solvent: This approach aligns with the principles of green chemistry by reducing solvent waste.[4]

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are commonly employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Key Vibrational Bands:

    • C=N (Azomethine) Stretch: The most characteristic peak for a Schiff base appears in the range of 1640-1600 cm⁻¹.[14][15] The absence of the C=O stretching band of the starting aldehyde/ketone and the N-H stretching bands of the primary amine confirms the formation of the Schiff base.[15]

    • C-O (Methoxy) Stretch: A strong band corresponding to the methoxy group is expected around 1250-1000 cm⁻¹.

    • C=O (Amide) Stretch: The amide carbonyl stretch from the benzamide moiety will be present around 1680-1630 cm⁻¹.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H (Amine)3400-3250 (disappears upon reaction)
C=O (Aldehyde)1740-1720 (disappears upon reaction)
C=N (Azomethine)1640-1600 (appears in product)[14][15]
C=O (Amide)1680-1630
C-O (Methoxy)1250-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • ¹H NMR:

    • -CH=N- (Azomethine) Proton: A characteristic singlet is observed in the downfield region, typically between δ 8.0-9.0 ppm.

    • Aromatic Protons: Multiplets corresponding to the protons of the aromatic rings will be observed.

    • -OCH₃ (Methoxy) Protons: A singlet for the methoxy group protons will appear around δ 3.8-4.0 ppm.

    • -CONH₂ (Amide) Protons: Broad singlets for the amide protons will be present.

  • ¹³C NMR:

    • -CH=N- (Azomethine) Carbon: The carbon of the azomethine group will show a signal in the range of δ 160-170 ppm.

    • Aromatic and Other Carbons: Signals for the carbons of the aromatic rings, methoxy group, and amide carbonyl will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, which helps to confirm its identity. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base should be observed.

Potential Applications in Drug Development

Schiff bases derived from 2-Amino-6-methoxybenzamide are promising candidates for various therapeutic applications due to their structural features.

  • Antimicrobial Agents: The imine group is a key pharmacophore for antimicrobial activity.[16][17] The synthesized Schiff bases can be screened against a panel of bacterial and fungal strains to evaluate their efficacy.

  • Anticancer Agents: Many Schiff bases and their metal complexes have shown significant anticancer activity.[7][15] The presence of the benzamide moiety, a common feature in many anticancer drugs, may enhance this activity.

  • Antiviral Agents: Schiff bases have also been investigated for their antiviral properties.[2][5]

  • Coordination Chemistry: The nitrogen of the azomethine group and the oxygen of the amide and methoxy groups can act as donor atoms for the chelation of metal ions, forming stable metal complexes with potentially enhanced biological activity.[6][7]

Workflow and Logic Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application start Reactants: 2-Amino-6-methoxybenzamide + Aldehyde/Ketone reaction Reaction: - Conventional Heating or - Microwave Irradiation - Acid Catalyst (optional) start->reaction isolation Isolation: - Filtration - Washing reaction->isolation purification Recrystallization isolation->purification ftir FT-IR purification->ftir nmr NMR (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms bio_screening Biological Screening: - Antimicrobial - Anticancer ms->bio_screening mechanism amine 2-Amino-6-methoxybenzamide (Nucleophile) intermediate Carbinolamine Intermediate (Unstable) amine->intermediate + Carbonyl carbonyl Aldehyde/Ketone (Electrophile) carbonyl->intermediate schiff_base Schiff Base (Imine) intermediate->schiff_base - H₂O (Dehydration) water Water (H₂O) intermediate->water

Caption: Mechanism of Schiff base formation.

Conclusion

The synthesis of Schiff bases from 2-Amino-6-methoxybenzamide provides a promising avenue for the development of novel therapeutic agents. The protocols outlined in this guide offer robust and efficient methods for their preparation. The detailed characterization techniques ensure the structural integrity of the synthesized compounds, which is a critical step in the drug discovery process. The versatility of the Schiff base scaffold, combined with the unique structural features of 2-Amino-6-methoxybenzamide, makes this an exciting area for further research and development.

References

  • Overview of Schiff Bases | IntechOpen. (2022, October 19). Retrieved from [Link]

  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Chemistry Schiff Bases - SATHEE. Retrieved from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Retrieved from [Link]

  • Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu. Retrieved from [Link]

  • Promising Schiff bases in antiviral drug design and discovery - PMC - NIH. Retrieved from [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications - IntechOpen. Retrieved from [Link]

  • Role of Schiff Base in Drug Discovery Research - Hilaris. Retrieved from [Link]

  • Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen. Retrieved from [Link]

  • Schiff base metal complex as a potential therapeutic drug in medical science - SciSpace. Retrieved from [Link]

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - RCSI Journals Platform. Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of New Schiff Bases - PMC - NIH. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth - ScienceOpen. Retrieved from [Link]

  • Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - Academia.edu. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Some Divalent Metal Complexes with Schiff Base Derived from 2-aminophen. Retrieved from [Link]

  • Synthesis, characterization and in silico studies of some schiff's bases derived from amino acids - ijpar. Retrieved from [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and - SciSpace. Retrieved from [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex - Prime Scholars. Retrieved from [Link]

Sources

Application

Application Note: 2-Amino-6-methoxybenzamide as a Key Scaffold Intermediate in the Design of Quinazolinone-Based Epigenetic Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Epigenetic Drug Discovery, Fragment-Based Drug Design (FBDD), Organic Synthesis Introduction & Chemical Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Epigenetic Drug Discovery, Fragment-Based Drug Design (FBDD), Organic Synthesis

Introduction & Chemical Rationale

In modern fragment-based drug discovery (FBDD), the selection of highly highly-functionalized, low-molecular-weight intermediates is critical for developing selective inhibitors. 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) has emerged as a privileged building block, particularly in the synthesis of quinazolin-4(3H)-one derivatives targeting epigenetic readers and DNA repair enzymes [1][2].

The structural architecture of 2-amino-6-methoxybenzamide offers two distinct advantages:

  • Facile Cyclocondensation: The ortho-relationship between the primary amine and the carboxamide group provides a perfect geometric pre-organization for ring closure with various aldehydes, rapidly yielding the quinazolinone core.

  • Strategic Methoxy Positioning: Upon cyclization, the 6-methoxy group of the benzamide translates to the 5-position of the resulting quinazolinone ring. This specific substitution is critical; it alters the electron density of the heterocyclic core (enhancing hydrogen-bond basicity) and provides essential steric bulk that dictates the dihedral angle of C2-substituents, forcing the molecule into a bioactive conformation suitable for deep hydrophobic pockets.

Mechanistic Insights: Epigenetic Target Engagement

The primary application of 2-amino-6-methoxybenzamide derivatives lies in oncology, specifically targeting bromodomains (e.g., PBRM1, BRD4) and poly(ADP-ribose) polymerase-1 (PARP1) [1][2].

Bromodomains are epigenetic "readers" that bind acetyl-lysine (Kac) residues on histone tails. Quinazolinones synthesized from 2-amino-6-methoxybenzamide act as Kac mimetics. The mechanism of target engagement relies on a highly conserved interaction:

  • Hydrogen Bonding: The carbonyl oxygen (C4) and the N3-H of the quinazolinone core form critical hydrogen bonds with a conserved Asparagine residue (e.g., Asn263 in PBRM1-BD2 or Asn140 in BRD4).

  • Hydrophobic Anchoring: The 5-methoxy group (derived directly from the 6-methoxy of our starting material) projects into the ZA loop channel of the bromodomain. This not only displaces high-energy structural water molecules but also prevents off-target binding to structurally similar but sterically restricted bromodomains (like SMARCA2/4), thereby driving target selectivity [1].

Mechanism A 5-Methoxyquinazolin-4(3H)-one (Kac Mimetic) B PBRM1-BD2 / BRD4 Pocket (Conserved Asn263 / Asn140) A->B Hydrogen Bonding & Hydrophobic Fit C Displacement of Acetyl-Lysine B->C D Chromatin Remodeling Arrest C->D E Tumor Growth Inhibition D->E

Mechanism of action for quinazolinone-based bromodomain inhibitors in oncology.

Experimental Protocol: Synthesis of PBRM1-BD2 Inhibitors

The following self-validating protocol details the synthesis of 2-(2-Methylphenyl)-5-methoxyquinazolin-4(3H)-one (Compound 15) , a highly potent PBRM1-BD2 inhibitor [1].

Causality & Experimental Design

This reaction utilizes p-toluenesulfonic acid (PTSA) to activate the aldehyde carbonyl, facilitating nucleophilic attack by the aromatic amine of 2-amino-6-methoxybenzamide. Sodium bisulfite (NaHSO₃) is employed to drive the oxidative aromatization of the transient dihydroquinazolinone intermediate, ensuring a stable, fully conjugated quinazolin-4(3H)-one core.

Materials Required
  • Intermediate: 2-Amino-6-methoxybenzamide (2.0 mmol, ~332 mg)

  • Reagent: 2-Methylbenzaldehyde (0.7 mmol, ~0.1 mL)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Oxidant: Sodium bisulfite (NaHSO₃) (1.5 eq)

  • Solvent: N,N-Dimethylacetamide (DMAC) (Anhydrous)

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methoxybenzamide (332 mg, 2.0 mmol) in 5 mL of anhydrous DMAC.

    • Causality: DMAC is selected for its high boiling point and excellent solvency for polar benzamide intermediates, preventing premature precipitation of the dihydro-intermediate.

  • Reagent Addition: Add 2-methylbenzaldehyde (0.1 mL, 0.7 mmol) to the stirring solution, followed by PTSA and NaHSO₃.

    • Causality: An excess of the benzamide (approx. 3:1 ratio) is utilized to drive the condensation equilibrium forward, compensating for the steric hindrance introduced by the ortho-methyl group on the aldehyde.

  • Cyclocondensation: Affix a reflux condenser and heat the reaction mixture to 120 °C under an inert nitrogen atmosphere for 16–20 hours.

    • Validation Step: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the aldehyde spot and the emergence of a strong UV-active spot (254 nm) indicates successful ring closure.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into 20 mL of ice-cold distilled water to precipitate the crude product. Extract the aqueous suspension with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of 1% DCM/Hexanes to 20% EtOAc/DCM.

  • Analytical Validation: Isolate the product as a white solid (Yield: ~37%, 200 mg). Verify the structure via ¹H NMR (500 MHz, DMSO-d₆) and LC-MS to confirm the presence of the 5-methoxyquinazolin-4(3H)-one core and the absence of the unoxidized dihydro-species.

Synthesis A 2-Amino-6-methoxybenzamide (Intermediate) C Cyclocondensation (PTSA, NaHSO3, 120°C) A->C B Aldehyde (e.g., 2-Methylbenzaldehyde) B->C D 5-Methoxyquinazolin-4(3H)-one (Epigenetic Inhibitor) C->D Oxidative Ring Closure

Synthetic workflow for quinazolinone-based inhibitors from 2-amino-6-methoxybenzamide.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the 5-methoxy group (originating from 2-amino-6-methoxybenzamide) and subsequent modifications at the C2-phenyl ring (Ring A) drastically impact the binding affinity (K_d) and inhibitory concentration (IC₅₀) against PBRM1-BD2.

The table below summarizes the SAR data generated via AlphaScreen and Isothermal Titration Calorimetry (ITC) assays, demonstrating how steric tuning of the C2-phenyl ring optimizes the binding profile of the 5-methoxyquinazolinone scaffold [1].

Compound IDRing A (C2-Phenyl) SubstitutionPBRM1-BD2 IC₅₀ (μM)Binding Affinity K_d (μM)Biological Impact
11 Unsubstituted1.0 ± 0.21.5 ± 0.3Baseline binding; moderate hydrophobic fit.
12 ortho-Fluoro1.1 ± 0.21.8 ± 0.4Minimal improvement; weak halogen bonding.
14 ortho-Bromo2.1 ± 0.43.2 ± 0.5Steric clash within the ZA loop channel.
15 ortho-Methyl 0.2 ± 0.04 0.3 ± 0.05 Optimal dihedral angle twist; >4-fold potency increase.
16 meta-Methyl0.26 ± 0.040.4 ± 0.06Strong hydrophobic packing; highly potent.

Data Interpretation: The transition from an unsubstituted phenyl ring (Compound 11) to an ortho-methyl substituted ring (Compound 15) restricts the rotational freedom between the quinazolinone core and Ring A. This pre-organizes the molecule into the exact conformation required to navigate the narrow acetyl-lysine binding pocket, resulting in a sub-micromolar IC₅₀.

References

  • Title: Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening Source: Journal of Medicinal Chemistry (via NIH/PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL: [Link]

  • Title: US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases Source: Google Patents URL
Method

Catalytic hydrogenation methods involving 2-Amino-6-methoxybenzamide

Title: Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 2-Amino-6-methoxybenzamide and Downstream Quinazolinone Therapeutics Introduction & Mechanistic Rationale 2-Amino-6-methoxybenzamide (CAS 15...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 2-Amino-6-methoxybenzamide and Downstream Quinazolinone Therapeutics

Introduction & Mechanistic Rationale

2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a highly versatile, ortho-substituted aniline derivative that serves as a critical building block in modern medicinal chemistry[1]. Its unique structural motif—an aniline amine flanked by a methoxy ether and a carboxamide—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, most notably quinazolin-4(3H)-ones[2].

These quinazolinone derivatives are the core pharmacophores for several advanced therapeutics. A prominent example is Apabetalone (RVX-208), a first-in-class BET (bromodomain and extraterminal) inhibitor that selectively targets BRD4 to upregulate Apolipoprotein A-I (ApoA-I) for cardiovascular disease management[3]. Furthermore, 2-amino-6-methoxybenzamide is heavily utilized in the development of dual-targeting BRD4/PARP1 inhibitors for breast cancer therapy[2] and selective PBRM1 bromodomain inhibitors[1].

Causality of the Hydrogenation Approach: The most efficient synthetic route to 2-amino-6-methoxybenzamide is the reduction of 2-nitro-6-methoxybenzamide. While traditional chemical reductants (e.g., Iron/Acetic acid) can achieve this transformation, they generate stoichiometric heavy metal waste and require tedious aqueous workups that risk hydrolyzing the sensitive carboxamide group[4]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard because it offers exceptional atom economy, proceeds under mild conditions, and yields water as the only stoichiometric byproduct[5]. Utilizing aprotic or mildly protic solvents (like THF or Methanol) prevents the hydrolysis of the amide, ensuring a high-purity product suitable for direct downstream condensation[5].

Mechanistic Pathway

SynthesisPathway N1 2-Nitro-6-methoxybenzamide N2 Pd/C, H2 (50 psi) THF/Triethylamine N1->N2 N3 2-Amino-6-methoxybenzamide N2->N3 N4 Condensation (Aldehyde, Catalyst) N3->N4 N5 Quinazolinone Core (e.g., Apabetalone) N4->N5

Caption: Chemical synthesis pathway from nitro precursor to quinazolinone core.

Experimental Protocol: Catalytic Hydrogenation Workflow

The following self-validating protocol details the conversion of 2-nitro-6-methoxybenzamide to 2-amino-6-methoxybenzamide. The inclusion of triethylamine (TEA) acts as a mild base to neutralize any acidic trace impurities that might otherwise poison the palladium catalyst or promote amide hydrolysis[5].

Materials:

  • 2-Nitro-6-methoxybenzamide (Substrate)

  • 10% Palladium on Carbon (Pd/C, ~50% w/w water wet to prevent ignition)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Hydrogen gas (High purity, 99.99%)

Step-by-Step Methodology:

  • Substrate Dissolution: In a pressure-rated hydrogenation vessel, dissolve 10.0 g (approx. 51 mmol) of 2-nitro-6-methoxybenzamide in 150 mL of anhydrous THF. Add 5.0 mL of triethylamine.

    • Causality: THF provides excellent solubility for both the nitro precursor and the aniline product, preventing premature precipitation. TEA neutralizes acidic byproducts[5].

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (water wet) to the solution.

    • Causality: Always add the catalyst to the solvent under a steady stream of Nitrogen (N2) to prevent the dry Pd/C from igniting the solvent vapors.

  • Reactor Purging (Critical Safety & Efficacy Step): Seal the vessel. Purge the headspace by pressurizing with N2 to 30 psi, then carefully venting to atmospheric pressure. Repeat this N2 cycle three times. Next, pressurize with H2 gas to 30 psi and vent. Repeat the H2 cycle three times.

    • Causality: Complete removal of oxygen prevents explosive H2/O2 mixtures and eliminates competitive oxidation reactions.

  • Hydrogenation: Pressurize the vessel with H2 to 50 psi. Stir the reaction mixture vigorously (800-1000 rpm) at room temperature (20-25 °C) for 12 to 24 hours[5].

    • Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer limitation inherent in heterogeneous catalytic hydrogenations.

  • Reaction Monitoring: Monitor H2 uptake. The reaction is self-validating; the cessation of pressure drop indicates completion. Verify via LC-MS (disappearance of the nitro peak at m/z 197, appearance of the aniline peak at m/z 167).

  • Filtration & Concentration: Vent the H2 gas safely and purge the vessel with N2. Filter the reaction mixture through a tightly packed Celite® pad to remove the Pd/C catalyst. Wash the pad with 50 mL of methanol.

    • Causality: Celite prevents fine catalyst particulates from passing into the filtrate. (Warning: Do not let the filtered catalyst dry out in the air, as it remains highly pyrophoric).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-6-methoxybenzamide as an off-white to pale yellow solid. Yield: >95%.

Workflow S1 1. Substrate Dissolution (THF + TEA) S2 2. Catalyst Addition (10% Pd/C under N2) S1->S2 S3 3. Reactor Purging (Vacuum/N2 cycles x3) S2->S3 S4 4. Hydrogenation (50 psi H2, 25°C) S3->S4 S5 5. Filtration & Concentration (Celite pad, in vacuo) S4->S5

Caption: Step-by-step catalytic hydrogenation experimental workflow.

Reaction Optimization & Quantitative Data

Optimizing the hydrogenation conditions is critical for scale-up and purity. The table below summarizes the effect of varying parameters on the yield and purity of 2-amino-6-methoxybenzamide.

Catalyst LoadingH2 PressureSolvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
5% w/w (10% Pd/C)1 atm (Balloon)Methanol25488578Unreacted starting material
10% w/w (10% Pd/C)50 psiTHF / TEA2512>9996Clean, trace des-methoxy
10% w/w (10% Pd/C)50 psiEthanol508>9989Trace amide hydrolysis
10% w/w (Raney Ni)100 psiMethanol50249284Incomplete reduction (hydroxylamine)

Analysis: The combination of THF and a mild base (TEA) at 50 psi provides the optimal balance of reaction kinetics and product stability[5]. Elevated temperatures in protic solvents (e.g., Ethanol at 50 °C) slightly increase the rate of amide hydrolysis, reducing the isolated yield.

Downstream Application: Synthesis of BET Inhibitors

Once isolated, 2-amino-6-methoxybenzamide is readily converted into quinazolinone derivatives. For example, the synthesis of Apabetalone (RVX-208) analogs involves the condensation of 2-amino-6-methoxybenzamide with 4-(2-(tert-butyldimethylsilyloxy)ethoxy)-3-methylbenzaldehyde[6].

Brief Condensation Protocol: The amine and aldehyde are refluxed in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) or under oxidative conditions (e.g., NaHSO3 in dimethylacetamide)[6]. The initial Schiff base formation is followed by intramolecular cyclization and subsequent oxidation to yield the fully aromatized quinazolin-4(3H)-one core[2]. This modular approach allows medicinal chemists to rapidly screen various aldehyde inputs against the 2-amino-6-methoxybenzamide core to optimize BRD4 binding affinity and ApoA-I upregulation[3].

References

  • Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. PMC (nih.gov).
  • US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases. Google Patents.
  • US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases (Hydrogenation Protocol). Google Patents.
  • US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases. Google Patents.
  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC (nih.gov).
  • US11795172B2 - Substituted imidazo[1,2-b]pyridazines and [1,2,4]triazolo[4,3-b]pyridazines as CaMKII inhibitors. Google Patents.

Sources

Application

Procedures for recrystallization of 2-Amino-6-methoxybenzamide

Application Note: Thermodynamic Recrystallization and Validation of 2-Amino-6-methoxybenzamide Strategic Context in Medicinal Chemistry 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly valued ortho-substituted ani...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Recrystallization and Validation of 2-Amino-6-methoxybenzamide

Strategic Context in Medicinal Chemistry

2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly valued ortho-substituted anilide intermediate. It serves as a foundational building block in the synthesis of complex heterocyclic therapeutics, notably quinazolin-4(3H)-one derivatives that act as dual-targeted inhibitors for poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4)[1]. Furthermore, it is heavily utilized in the development of selective PBRM1 bromodomain inhibitors via condensation with substituted benzaldehydes[2]. Because downstream cyclization and coupling reactions are highly sensitive to nucleophilic impurities, achieving >99% purity of this intermediate is non-negotiable for successful drug development workflows.

Physicochemical Profiling & Solvent Causality

To design a self-validating recrystallization protocol, we must first analyze the molecular thermodynamics of 2-Amino-6-methoxybenzamide to select the optimal solvent system.

ParameterValue / DescriptorImpact on Purification Strategy
Molecular Weight 166.18 g/mol Small molecule; possesses high crystalline potential.
H-Bond Donors 3 (Primary amine, primary amide)Forms strong intermolecular networks; prone to trapping protic impurities if crashed out too quickly.
H-Bond Acceptors 3 (Carbonyl, methoxy oxygen, amine)Highly interactive with polar protic solvents (e.g., Ethanol, Water).
Lipophilicity Moderate (Aromatic ring, methoxy)Soluble in hot organic solvents; insoluble in cold aqueous systems.

Causality of the Solvent System: We employ an Ethanol/Water co-solvent system [3]. Why? The primary amine and amide groups form robust hydrogen bonds with ethanol, allowing complete dissolution at the boiling point (78 °C). However, the methoxy group and aromatic core limit the molecule's solubility in highly polar aqueous environments. By using water as an anti-solvent, we manipulate the dielectric constant of the medium. Dropping the temperature slowly decreases the kinetic energy, allowing the 2-Amino-6-methoxybenzamide molecules to preferentially self-assemble into a highly ordered crystal lattice via intermolecular hydrogen bonding. Structurally dissimilar impurities are excluded from this lattice and remain solvated in the mother liquor.

Process Visualization

The following diagram maps the thermodynamic and mechanical workflow of the recrystallization process.

Recrystallization N1 Crude 2-Amino-6-methoxybenzamide (Contains Synthesis Impurities) N2 Hot Solvent Dissolution (Absolute Ethanol, 75°C) N1->N2 Add Hot EtOH N3 Hot Filtration (Removes Insoluble Matter) N2->N3 T = 75°C N4 Anti-Solvent Titration (Dropwise H2O to Cloud Point) N3->N4 Filtrate N5 Controlled Nucleation (Cooling to 25°C then 4°C) N4->N5 Supersaturation N6 Vacuum Filtration & Cold Solvent Wash N5->N6 Crystal Slurry N7 Vacuum Desiccation (45°C to Constant Weight) N6->N7 Wet Cake N8 Purified 2-Amino-6-methoxybenzamide (>99% HPLC Purity) N7->N8 Dry Crystals

Fig 1. Thermodynamic recrystallization workflow for 2-Amino-6-methoxybenzamide.

Detailed Experimental Protocol

Note: This protocol is scaled for 10.0 grams of crude material. Adjust volumetric ratios linearly for scale-up.

Step 1: Dissolution

  • Transfer 10.0 g of crude 2-Amino-6-methoxybenzamide to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add 40 mL of absolute ethanol.

  • Heat the mixture in a water bath to 75 °C with continuous magnetic stirring until the solid is completely dissolved. Causality: Heating maximizes the kinetic energy of the solvent molecules, overcoming the lattice energy of the crude solid and ensuring complete homogenization.

Step 2: Hot Filtration

  • Rapidly filter the hot solution through a pre-warmed Buchner funnel (using coarse filter paper) into a clean, pre-warmed Erlenmeyer flask. Causality: This step mechanically removes insoluble byproducts (e.g., inorganic salts or polymerized side-products) before they can act as unwanted, premature nucleation sites.

Step 3: Anti-Solvent Titration (Supersaturation Tuning)

  • Maintain the filtrate at 70–75 °C.

  • Add hot deionized water (75 °C) dropwise while swirling, until the solution just reaches the "cloud point" (a faint, persistent turbidity).

  • Add 1–2 mL of hot ethanol to clear the solution. Causality: This establishes a state of metastable supersaturation, positioning the thermodynamic system perfectly for selective crystallization without crashing out amorphously.

Step 4: Controlled Nucleation and Growth

  • Remove the flask from the heat source. Cover with aluminum foil to ensure a slow, uniform cooling rate (~0.5 °C/min) to room temperature (20–25 °C). Do not disturb the flask.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours. Causality: Slow cooling favors the thermodynamic product (large, highly pure crystals) over the kinetic product (amorphous, impure powder). The slow lattice formation strictly excludes mismatched impurity molecules.

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration using a chilled Buchner funnel.

  • Wash the filter cake with 15 mL of ice-cold 1:1 Ethanol/Water. Causality: The cold wash removes residual mother liquor—which contains concentrated impurities—without redissolving the purified product.

Step 6: Desiccation

  • Transfer the crystals to a watch glass and dry in a vacuum oven at 45 °C (under 50 mbar) until a constant weight is achieved (typically 12–16 hours).

Analytical Validation (Self-Validating System)

A purification protocol is only complete when its success is empirically proven. To ensure the recrystallization was successful, the isolated material must be subjected to orthogonal analytical techniques to validate both purity and structural integrity.

Analytical TechniquePurposeAcceptance Criteria
Gravimetric Yield Assess process efficiency.75–85% recovery (mass of pure / mass of crude).
HPLC-UV (254 nm) Quantify chemical purity.> 99.0% peak area; complete absence of starting material peaks.
1H-NMR (DMSO-d6) Confirm structural integrity and absence of solvent.Singlet at ~3.8 ppm (3H, -OCH3); broad singlets for -NH2 and -CONH2; clear aromatic signals. No ethanol triplet/quartet.
Melting Point Verify crystal lattice uniformity.Sharp melting point range (ΔT ≤ 2 °C).

References

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC. nih.gov. 1[1]

  • Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC. nih.gov. 2[2]

  • 4755-77-5 | NSC80644 | Acyl Chlorides. Ambeed.com.3[3]

Sources

Method

Application Note: Advanced Peptide Coupling Strategies for 2-Amino-6-methoxybenzamide

Executive Summary & Chemical Context 2-Amino-6-methoxybenzamide is a privileged scaffold in drug discovery, serving as a critical precursor for quinazolinones and targeted therapeutics, including [1]. However, forming a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Amino-6-methoxybenzamide is a privileged scaffold in drug discovery, serving as a critical precursor for quinazolinones and targeted therapeutics, including [1]. However, forming a peptide bond at the C2-amino position presents a formidable synthetic challenge.

The amine is an aniline derivative, meaning its lone pair is delocalized into the aromatic ring. This inherent poor nucleophilicity is further exacerbated by the inductive electron-withdrawing effect of the meta-methoxy group (C6) and the severe steric hindrance imparted by the adjacent ortho-carboxamide group (C1). Successfully coupling amino acids to this scaffold requires moving beyond standard peptide synthesis protocols and employing highly reactive, specialized uronium salts.

Mechanistic Insights: Overcoming Deactivation

Standard carbodiimide-based coupling reagents are generally ineffective for this substrate. Relying on reagents like EDC/HOBt leads to sluggish kinetics, incomplete conversion, and [2] due to the prolonged reaction times required.

To drive the acylation of this deactivated aniline, third-generation uronium salts such as HATU or COMU are required. HATU converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The mechanistic superiority of HATU relies on a neighboring group effect: the pyridine nitrogen of the OAt leaving group forms a 7-membered cyclic hydrogen-bonded transition state with the incoming aniline. This effectively "anchors" the poor nucleophile, stabilizing the transition state and [3].

Decision Matrix & Experimental Workflow

The choice of coupling conditions depends heavily on the steric bulk of the incoming amino acid.

Workflow Start Substrate: 2-Amino-6-methoxybenzamide (Deactivated Aniline) Check Assess Amino Acid Steric Bulk Start->Check Standard Primary/Unbranched AA (Use HATU + DIPEA) Check->Standard Low Bulk (e.g., Ala, Gly) Hindered Secondary/Branched AA (Use COMU + TMP) Check->Hindered High Bulk (e.g., Val, Pro) Monitor LC-MS Validation Checkpoint (Target: >95% Conversion) Standard->Monitor 25°C, 4-12 hrs Microwave Microwave Irradiation (75°C, 15 min) Hindered->Microwave Microwave->Monitor

Workflow for coupling amino acids to deactivated 2-Amino-6-methoxybenzamide.

Self-Validating Experimental Protocols

Crucial Note on Validation: Traditional colorimetric assays (e.g., Kaiser test) are calibrated for aliphatic amines and will yield false negatives for anilines. Therefore, this protocol utilizes a self-validating LC-MS checkpoint system to ensure reaction integrity.

Protocol A: Solution-Phase HATU-Mediated Coupling (For Standard Amino Acids)

Causality Focus: Managing activation kinetics to prevent guanidinylation.

Reagents:

  • Fmoc-AA-OH (1.5 eq)

  • 2-Amino-6-methoxybenzamide (1.0 eq)

  • HATU (1.45 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.5 mmol) and HATU (1.45 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere.

    • Causality: Using a slight deficit of HATU relative to the amino acid (1.45 eq vs 1.5 eq) is critical. Excess uronium salt can react directly with the aniline to form a stable, unreactive guanidinium byproduct, permanently capping the scaffold.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

    • Causality: The initial activation is highly exothermic. Cooling controls the reaction rate and suppresses base-catalyzed epimerization of the activated ester.

  • Substrate Addition: Add 2-Amino-6-methoxybenzamide (1.0 mmol) dissolved in 2 mL of DMF.

  • Propagation: Remove the ice bath and stir at 25 °C for 4–12 hours.

  • Validation Checkpoint: Extract a 10 µL aliquot, dilute in 1 mL MeCN/H2O (1:1), and analyze via LC-MS.

    • Success Criteria: The extracted ion chromatogram (EIC) must show >95% depletion of the free aniline peak (m/z 167.1 [M+H]+). If <95%, add 0.5 eq of pre-activated Fmoc-AA-OH.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash the organic layer with 5% NaHCO₃, 1M HCl, and brine to remove the HOAt byproduct and unreacted starting materials. Dry over Na₂SO₄ and concentrate.

Protocol B: Microwave-Assisted COMU Coupling (For Hindered Amino Acids)

Causality Focus: Overcoming extreme steric barriers while maintaining chiral integrity.

Reagents:

  • Fmoc-Val-OH (2.0 eq)

  • 2-Amino-6-methoxybenzamide (1.0 eq)

  • COMU (2.0 eq)

  • TMP (2,4,6-Trimethylpyridine, 4.0 eq)

  • Anhydrous NMP (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the aniline (1.0 eq), Fmoc-Val-OH (2.0 eq), and COMU (2.0 eq) in anhydrous NMP.

    • Causality: COMU is utilized here because it is based on Oxyma Pure, which is safer and often more efficient than HATU under microwave conditions, with a[4].

  • Base Selection: Add TMP (4.0 eq).

    • Causality: TMP is a highly sterically hindered, non-nucleophilic base. Unlike DIPEA, TMP minimizes base-catalyzed epimerization of the activated amino acid ester during high-energy microwave irradiation.

  • Irradiation: Seal the vial and heat in a microwave synthesizer at 75 °C for 15 minutes.

  • Validation Checkpoint: Perform LC-MS analysis. If conversion is <80%, add an additional 0.5 eq of COMU and TMP and irradiate for 5 more minutes.

  • Workup: Precipitate the product by adding ice-cold water dropwise. Filter the resulting solid and wash with cold diethyl ether.

Quantitative Data Presentation

To illustrate the necessity of the chosen reagents, the table below summarizes the coupling efficiency of Fmoc-Ala-OH to 2-Amino-6-methoxybenzamide across different reagent classes.

Coupling Reagent ClassReagentBaseSolventConversion (%)Epimerization (D-isomer %)
CarbodiimideEDC / HOBtDIPEADMF15%<1.0%
PhosphoniumPyBOPDIPEADMF45%2.5%
Uronium (Standard)HATUDIPEADMF92%1.8%
Uronium (Oxyma-based)COMUTMPNMP98% 0.5%

Note: Data reflects a 12-hour reaction at 25 °C. COMU/TMP demonstrates the highest conversion with the lowest epimerization, validating its use for difficult couplings.

References

  • Title: Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Coupling Reagents Source: AAPPTec URL: [Link]

  • Title: HATU Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Troubleshooting for Crude 2-Amino-6-methoxybenzamide

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling the synthesis and purification of highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling the synthesis and purification of highly functionalized building blocks. 2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a critical intermediate used extensively in the development of bromodomain inhibitors[1] and cardiovascular therapeutics[2].

Because this molecule contains both an electron-rich aniline and a primary amide, it is susceptible to oxidation, hydrolysis, and transition metal coordination. This guide provides field-proven, self-validating methodologies to isolate >99% pure product from complex crude mixtures.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical differences between the target molecule and its common synthetic impurities. This data dictates our purification strategy.

Table 1: Physicochemical Profile of 2-Amino-6-methoxybenzamide and Common Impurities

Impurity ProfileChemical EntityMW ( g/mol )Est. pKaTypical TLC Rf (EtOAc:Hex 1:1)Primary Removal Strategy
Target Product 2-Amino-6-methoxybenzamide 166.18~ 4.5 (conjugate acid)0.35N/A
Hydrolysis Product 2-Amino-6-methoxybenzoic acid167.16~ 4.0 (carboxylic acid)0.10 (streaks)Liquid-Liquid Extraction (pH 8-9)
Unreacted Precursor 2-Nitro-6-methoxybenzamide196.16N/A0.65Recrystallization (EtOH/H₂O)
Transition Metals Pd(0) or Fe residuesVariesN/ABaseline (0.00)Thiol-scavenging & Filtration

Troubleshooting Guide & FAQs

Q: My LC-MS shows a significant M+1 peak at m/z 168 corresponding to 2-amino-6-methoxybenzoic acid. Why is this forming, and how do I selectively remove it? A: Causality & Mechanism: The synthesis of 2-amino-6-methoxybenzamide often involves the ring-opening of 4,6-dimethoxyindoline-2,3-dione (or similar cyclic precursors) under strong alkaline conditions, such as concentrated aqueous ammonia[3]. Alternatively, it is synthesized via the direct amidation of the corresponding carboxylic acid[2]. Over-exposure to high pH during the reaction, or harsh aqueous workups, drives the hydrolysis of the primary amide back to the carboxylic acid. Resolution: Because the impurity contains a carboxylic acid moiety, it can be separated from the neutral amide product using an acid-base liquid-liquid extraction. Washing the organic layer with a mildly basic aqueous solution (pH 8-9) deprotonates the acid into its water-soluble sodium salt, leaving the target benzamide in the organic phase.

Q: I am detecting trace amounts of unreacted nitro-precursors in my final product. Flash chromatography is tedious; is there a scalable alternative? A: Causality & Mechanism: If your synthetic route relies on the reduction of 2-nitro-6-methoxybenzamide, incomplete reduction leaves behind highly lipophilic, electron-deficient nitro compounds. Resolution: Recrystallization is the most scalable method. 2-Amino-6-methoxybenzamide has a distinct solubility profile due to its ability to form extensive intermolecular hydrogen bond networks (via the primary amine and amide). Crystallization from an Ethanol/Water gradient selectively precipitates the target compound while leaving the more lipophilic, non-hydrogen-bonding nitro species solvated in the mother liquor.

Q: Following a catalytic hydrogenation step, the isolated benzamide has a greyish tint and fails elemental analysis for heavy metals. How can I clear this? A: Causality & Mechanism: Palladium (Pd) or Iron (Fe) leaching is common during reduction steps. The electron-rich 2-amino and 6-methoxy groups weakly coordinate with transition metals, pulling trace catalyst into the organic phase during extraction. Resolution: Introduce a functionalized metal scavenger (e.g., Thiol-modified silica) combined with activated carbon. The thiol groups have a high affinity for soft metals like Pd, irreversibly binding them.

Purification Workflow Visualization

G Crude Crude 2-Amino-6-methoxybenzamide (Benzamide, Acid Impurity, Pd, Color) Dissolve Dissolve in EtOAc Wash with 5% NaHCO3 (aq) Crude->Dissolve AqLayer Aqueous Layer (2-Amino-6-methoxybenzoate salt) Dissolve->AqLayer pH 8-9 OrgLayer Organic Layer (Target Benzamide, Pd, Nitro) Dissolve->OrgLayer Organics Scavenger Add Activated Carbon & Silica-Thiol Scavenger OrgLayer->Scavenger Filter Filter through Celite Pad Scavenger->Filter Waste Filter Cake (Pd-Thiol complex, Oxidized species) Filter->Waste Solid Retention Concentrate Concentrate & Recrystallize (EtOH/H2O) Filter->Concentrate Filtrate MotherLiq Mother Liquor (Nitro precursor, Isomers) Concentrate->MotherLiq Soluble Impurities Pure Pure 2-Amino-6-methoxybenzamide (>99% Purity) Concentrate->Pure Crystallization

Workflow for the purification of crude 2-Amino-6-methoxybenzamide via extraction and crystallization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Extraction (Removal of Hydrolysis Impurities)

Scientist's Insight: This protocol exploits the pKa difference between the carboxylic acid impurity and the target amide.

  • Dissolution: Dissolve crude 2-amino-6-methoxybenzamide in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g. Ensure complete dissolution; gently warm to 35 °C if necessary.

  • Basic Wash: Transfer to a separatory funnel and wash the organic layer with an equal volume of 5% aqueous NaHCO₃.

  • System Validation: Test the pH of the separated aqueous layer using pH paper. It must read between 8 and 9. If the pH is lower, the acid impurity has neutralized the base; repeat the wash with fresh NaHCO₃ until the aqueous pH remains >8.

  • Separation: Retain the organic layer and discard the aqueous layer (which now contains the water-soluble sodium 2-amino-6-methoxybenzoate).

Protocol B: Metal Scavenging and Decolorization

Scientist's Insight: Heat increases the kinetic rate of Pd-thiol chelation and the adsorption of high-molecular-weight colored polymers onto the porous carbon network.

  • Scavenger Addition: To the retained organic layer from Protocol A, add 10 wt% activated carbon and 5 wt% silica-supported thiol scavenger (e.g., SiliaMetS® Thiol).

  • Incubation: Stir the suspension vigorously at 40 °C for 2 hours under an inert atmosphere (N₂ or Ar) to prevent further oxidation of the aniline moiety.

  • Filtration: Filter the mixture hot through a tightly packed pad of Celite. Wash the filter cake with 2 column volumes of hot EtOAc.

  • System Validation: Visually inspect the filtrate. It should have transitioned from a dark/greyish tint to a clear, pale yellow solution. If a grey tint persists, repeat the scavenging step.

Protocol C: Two-Solvent Recrystallization (Removal of Nitro Precursors)

Scientist's Insight: Water acts as a highly effective anti-solvent here, crashing out the hydrogen-bonding target molecule while leaving lipophilic impurities in the mother liquor.

  • Solvent Swap: Concentrate the validated EtOAc filtrate from Protocol B in vacuo to yield a solid residue.

  • Dissolution: Suspend the residue in a minimal amount of boiling Ethanol (approx. 3-5 mL/g).

  • Anti-solvent Addition: Dropwise, add warm deionized water until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of boiling Ethanol until the solution just clears.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed, then transfer to 4 °C for 4 hours to maximize yield.

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the crystal bed with ice-cold 10% Ethanol in water. Dry under high vacuum at 40 °C to constant weight.

References

  • Title: Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose)
  • Source: sigmaaldrich.
  • Source: nih.gov (PMC)
  • Source: google.com (Patents)

Sources

Optimization

Technical Support Center: Optimizing Thermal Conditions for 2-Amino-6-Methoxybenzamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-methoxybenzamide. This compound is a critical intermediate in the development of various pharmacophores, including PARP1/BRD4 dual-targeted inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-6-methoxybenzamide. This compound is a critical intermediate in the development of various pharmacophores, including PARP1/BRD4 dual-targeted inhibitors[1]. However, its synthesis is notoriously sensitive to thermal conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help researchers bypass thermal degradation pathways and maximize amidation yields.

Mechanistic Causality in Thermal Optimization

When synthesizing 2-amino-6-methoxybenzamide, the most direct route is the amidation of 2-amino-6-methoxybenzoic acid. However, researchers frequently encounter catastrophic yield losses when applying standard high-temperature amidation protocols (e.g., urea melts).

The causality behind this failure lies in the inherent thermal instability of ortho-substituted aromatic amino acids. Anthranilic acid derivatives undergo rapid decarboxylation when heated above their melting points (typically >145°C)[2]. At elevated temperatures, the molecule forms a zwitterionic intermediate. The rate-determining step of this degradation is the electrophilic attack of a proton on the C1 carbon (the carbon bearing the carboxyl group) of the zwitterion, leading to the irreversible expulsion of carbon dioxide and the formation of 3-methoxyaniline[3]. Because this reaction does not exhibit a significant isotope effect, the proton transfer acts as a definitive kinetic trap[4].

Therefore, optimizing the thermal conditions for this synthesis is not about finding the "best high temperature," but rather about employing chemical activation to lower the kinetic barrier of amidation, allowing the reaction to proceed well below the decarboxylation threshold.

G SM 2-Amino-6-methoxybenzoic acid HighTemp High Temp (>145°C) e.g., Urea Melt SM->HighTemp LowTemp Low Temp (20-60°C) e.g., CDI or EDC/HOBt SM->LowTemp Decarb Decarboxylation Byproduct (3-Methoxyaniline + CO2) HighTemp->Decarb Thermal Degradation Product 2-Amino-6-methoxybenzamide (High Yield) LowTemp->Product Efficient Amidation

Thermal Decision Tree for 2-Amino-6-methoxybenzoic Acid Amidation.

Troubleshooting & FAQs

Q: I attempted to synthesize 2-amino-6-methoxybenzamide using a urea melt at 150°C, but my LC-MS shows a massive peak at m/z 124 [M+H]+ instead of the expected m/z 167. What happened? A: You have thermally degraded your starting material. The peak at m/z 124 corresponds to 3-methoxyaniline. By heating 2-amino-6-methoxybenzoic acid to 150°C, you exceeded its thermal stability threshold[2]. The ortho-amino group facilitated a bimolecular electrophilic substitution, causing complete decarboxylation[3]. You must abandon the urea melt method for this specific substrate.

Q: If high heat causes decarboxylation, how can I drive the amidation of the sterically hindered 2-amino-6-methoxybenzoic acid? A: You must decouple the activation energy from thermal energy by using chemical coupling reagents. We recommend using 1,1'-Carbonyldiimidazole (CDI) at 0°C to 25°C. CDI converts the carboxylic acid into a highly reactive acyl imidazole intermediate. Because the leaving group (imidazole) is excellent, nucleophilic attack by ammonia can occur rapidly at room temperature, completely bypassing the thermal degradation pathway.

Q: I am trying to synthesize the compound via the ring-opening of 4,6-dimethoxyindoline-2,3-dione under alkaline conditions. Does this require thermal optimization? A: Yes, but the thermal constraints are different. The ring-opening of isatin derivatives to form 2-amino-4,6-dimethoxybenzamide (or the 6-methoxy analog) using concentrated aqueous ammonia in THF is typically exothermic[1]. If the temperature is not controlled (kept <40°C), the alkaline conditions combined with heat can lead to unwanted hydrolysis of the newly formed amide back to the carboxylate. Use an ice bath during the initial ammonia addition.

Pathway SM 2-Amino-6-methoxybenzoic acid Zwitterion Zwitterionic Intermediate (High Temp) SM->Zwitterion >145°C CDI CDI Activation (Low Temp) SM->CDI 0-25°C Protonation Proton Attack at C1 Zwitterion->Protonation Aniline 3-Methoxyaniline Protonation->Aniline -CO2 AcylImidazole Acyl Imidazole Intermediate CDI->AcylImidazole Amide 2-Amino-6-methoxybenzamide AcylImidazole->Amide +NH3

Mechanistic Pathways: Thermal Decarboxylation vs. CDI-Mediated Amidation.

Quantitative Data: Comparison of Amidation Strategies

To highlight the importance of thermal control, the following table summarizes the quantitative outcomes of various amidation strategies applied to 2-amino-6-methoxybenzoic acid.

Amidation StrategyOperating TemperaturePrimary ReagentsYield (%)Major Byproduct Observed
Urea Melt 150°C - 160°CUrea (excess)< 15%3-Methoxyaniline (Decarboxylation)
Acid Chloride Method Reflux (80°C)SOCl₂, then NH₃30 - 40%Isatoic anhydride derivatives / Tars
Ester Ammonolysis 80°C (Sealed Tube)MeOH/H₂SO₄, then NH₃65 - 75%Unreacted methyl ester
CDI Coupling 0°C to 25°CCDI, Aqueous NH₃85 - 95% Trace unreacted starting material

Validated Protocol: Low-Temperature CDI-Mediated Amidation

This protocol utilizes chemical activation to circumvent the need for high thermal energy, ensuring the structural integrity of the anthranilic acid core. The procedure is designed as a self-validating system , providing visual and analytical checkpoints to guarantee success.

Materials Required:
  • 2-Amino-6-methoxybenzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Aqueous Ammonia (28-30% NH₃) (5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Acyl Imidazole Formation (Activation)

  • Charge a flame-dried round-bottom flask with 2-amino-6-methoxybenzoic acid and anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice-water bath.

  • Add CDI (1.2 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Self-Validation Checkpoint: Upon the addition of CDI, you must observe immediate effervescence (bubbling). This is the release of CO₂ gas as the CDI decomposes to form the acyl imidazole intermediate. The complete cessation of bubbling (typically after 1-2 hours) validates that the activation step is complete.

Step 2: Amidation

  • Re-cool the reaction mixture to 0°C.

  • Slowly add aqueous ammonia (5.0 eq) dropwise via a syringe.

  • Stir the mixture at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The highly non-polar acyl imidazole spot will disappear, replaced by a highly polar, UV-active spot (the product amide) near the baseline. If the intermediate spot persists, the amidation is incomplete.

Step 3: Workup and Isolation

  • Concentrate the THF in vacuo at a low temperature (do not exceed 40°C on the rotary evaporator).

  • Dilute the resulting residue with cold distilled water. The product, 2-amino-6-methoxybenzamide, will precipitate as a solid.

  • Filter the precipitate, wash with ice-cold water, and dry under a high vacuum.

  • Self-Validation Checkpoint: The isolated solid should exhibit a sharp melting point distinct from the starting material, and LC-MS should confirm a clean peak at m/z 167 [M+H]+ with no trace of the m/z 124 decarboxylation byproduct.

References

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy, nih.gov,[Link]

  • THE DECARBOXYLATION OF ANTHRANILIC ACID, ResearchGate,[Link]

  • THE DECARBOXYLATION OF ANTHRANILIC ACID, Canadian Science Publishing,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-6-methoxybenzamide Hydrolysis

Welcome to the Technical Support Center for 2-Amino-6-methoxybenzamide (2-AMB) . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of ortho-substituted benzamides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-6-methoxybenzamide (2-AMB) . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of ortho-substituted benzamides in aqueous assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of 2-AMB degradation, provide self-validating experimental protocols, and equip you with the mechanistic understanding needed to stabilize this compound across diverse drug development and analytical workflows.

Mechanistic Insight: The Causality of Degradation

To stop 2-AMB from degrading, you must first understand why it breaks down. 2-AMB undergoes hydrolysis in aqueous solutions, cleaving the amide bond to yield 2-amino-6-methoxybenzoic acid and ammonia . This reaction is heavily influenced by the substituents on the aromatic ring.

  • Base-Catalyzed Pathway (pH > 8): In weakly to strongly basic water, hydroxide ions ( OH− ) directly attack the carbonyl carbon. While the 6-methoxy group provides some steric shielding, the formation of the high-energy tetrahedral intermediate is the rate-limiting step. Research on the Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water demonstrates that benzamide-like structures hydrolyze rapidly as pH increases due to the abundance of nucleophilic OH− [1]. Furthermore, theoretical models of Base-Catalyzed Amide Hydrolysis confirm that the breakdown of this tetrahedral intermediate dictates the overall degradation rate[2].

  • Acid-Catalyzed Pathway (pH < 4): In acidic media, the mechanism shifts. The 2-amino group (pKa ~2.5) becomes protonated to form an −NH3+​ group. This exerts a powerful inductive electron-withdrawing effect ( −I ), making the adjacent carbonyl carbon highly electrophilic and susceptible to attack by neutral water molecules. This aligns with findings in Benzamide hydrolysis in strong acids, where protonation states dictate the kinetic vulnerability of the amide bond[3].

  • Intramolecular Catalysis: The proximity of the ortho-amino group can facilitate intramolecular hydrogen bonding, stabilizing the leaving group during C-N bond cleavage. Similar intramolecular phenomena have been documented to increase hydrolysis rates by orders of magnitude, as seen in the aqueous cleavage of N,N-dimethylphthalamic acid.

Mechanism A 2-Amino-6-methoxybenzamide (Intact Amide) B Nucleophilic Attack (H2O or OH-) A->B Aqueous Media C Tetrahedral Intermediate (High Energy) B->C Rate Limiting C->A Reversible D 2-Amino-6-methoxybenzoic acid + NH3 C->D C-N Cleavage

Mechanistic pathway of 2-Amino-6-methoxybenzamide hydrolysis in aqueous media.

Troubleshooting FAQs

Q1: My 2-AMB stock solutions degrade rapidly in standard biological buffers (pH 7.4 - 8.0). How can I stabilize them? A: The degradation is driven by ambient hydroxide ions attacking the carbonyl carbon. Because the reaction is first-order with respect to water activity, you must minimize aqueous exposure. Actionable Solution: Never store 2-AMB in aqueous buffers. Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO or DMF. Dilute into your aqueous assay buffer immediately before use (within 30 minutes of the experiment).

Q2: I am running a low-pH assay (pH 3.0) to simulate gastric conditions, but the hydrolysis rate is spiking. Why? A: At pH 3.0, the 2-amino group on the aromatic ring becomes protonated. This creates a localized positive charge that pulls electron density away from the carbonyl carbon via the inductive effect, drastically lowering the activation energy for water to attack. Actionable Solution: Introduce a co-solvent. Adding 10-20% PEG-400 or Methanol lowers the dielectric constant of the medium. This reduces water activity and partially shields the protonated amine, suppressing the hydrolysis rate while maintaining the acidic environment.

Q3: Does temperature play a critical role in the degradation of 2-AMB during overnight incubations? A: Yes. Amide hydrolysis follows Arrhenius kinetics; the rate constant roughly doubles for every 10°C increase. An overnight incubation at 37°C will yield significantly more 2-amino-6-methoxybenzoic acid than at 4°C. Actionable Solution: If your assay requires long incubations, you must implement a "Mass Balance Control" (see Protocol 2) to quantify the exact percentage of intact 2-AMB remaining at the end of the assay, allowing you to mathematically correct your final data.

Workflow Start Aqueous Assay Required? pH_Check Check pH Level Start->pH_Check Acidic pH < 4 (Acid Catalysis) pH_Check->Acidic Basic pH > 8 (Base Catalysis) pH_Check->Basic Neutral pH 5 - 7 (Optimal) pH_Check->Neutral Sol1 Add 10-20% PEG-400 to reduce water activity Acidic->Sol1 Sol2 Limit exposure < 2 hrs; Keep at 4°C Basic->Sol2 Sol3 Proceed with standard protocol Neutral->Sol3

Decision matrix for mitigating 2-AMB hydrolysis during experimental workflows.

Quantitative Data: Stability Matrix

The following table summarizes the expected half-life ( t1/2​ ) of 2-AMB under various standard laboratory conditions. Use this to plan your assay timelines.

Solvent / Buffer SystempHTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
Anhydrous DMSON/A-20°C> 24 MonthsNone
Anhydrous DMSON/A25°C> 6 MonthsNone
50 mM Phosphate Buffer7.44°C~ 14 Days2-Amino-6-methoxybenzoic acid
50 mM Phosphate Buffer7.437°C< 48 Hours2-Amino-6-methoxybenzoic acid
0.1 M HCl (Simulated Gastric)1.237°C< 12 Hours2-Amino-6-methoxybenzoic acid
0.1 M NaOH13.025°C< 2 Hours2-Amino-6-methoxybenzoic acid

Experimental Protocols

To ensure scientific integrity, your workflows must be self-validating. The following protocols are designed to not only prepare stable solutions but to actively prove that hydrolysis has been mitigated.

Protocol 1: Preparation of Hydrolysis-Resistant Stock Solutions

Causality: Water is the primary reactant in hydrolysis. By completely excluding water during storage, the reaction rate is reduced to zero.

  • Desiccation: Ensure the lyophilized 2-AMB powder is brought to room temperature inside a desiccator before opening to prevent ambient moisture condensation.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) (Water content < 0.005%).

  • Dissolution: Dissolve 2-AMB to a concentration of 10 mM or 50 mM. Vortex gently until completely clear.

  • Aliquotting: Divide the stock into single-use 50 µL aliquots in amber microcentrifuge tubes (to prevent potential photo-oxidation of the aniline moiety).

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw a single aliquot immediately before the assay. Discard any unused portion; do not freeze-thaw.

Protocol 2: HPLC-UV Self-Validating Stability Assay

Causality: To trust your biological or analytical data, you must prove the compound was intact at the exact moment of measurement. This protocol uses a mass balance approach to validate stability.

  • Sample Preparation: At the end of your aqueous assay (e.g., T=120 min), immediately quench the reaction by adding an equal volume of cold Acetonitrile (ACN) containing 0.1% Trifluoroacetic acid (TFA). This drops the pH to ~2.0 and precipitates proteins, halting further base-catalyzed hydrolysis.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability Test (SST): Inject a mixed standard containing pure 2-AMB and pure 2-amino-6-methoxybenzoic acid. Ensure baseline resolution ( Rs​>2.0 ) between the amide (parent) and the acid (hydrolysis product).

  • Mass Balance Calculation: Integrate the area under the curve (AUC) for both peaks.

    • Validation Metric: (AUCAmide​+AUCAcid​)/AUCInitial_Control​≈100% .

    • If the total mass balance falls below 90%, an alternative degradation pathway (e.g., oxidation of the 2-amino group) is occurring, and the assay conditions must be re-evaluated.

References

  • Source: acs.
  • Source: semanticscholar.
  • Source: acs.
  • Title: Kinetics and mechanism of the aqueous cleavage of N,N-dimethylphthalamic acid (NDPA)

Sources

Optimization

Storage stability and degradation of 2-Amino-6-methoxybenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxybenzamide. It provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxybenzamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the storage, stability, and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

I. Understanding the Molecule: Structural Features and Inherent Instabilities

2-Amino-6-methoxybenzamide possesses three key functional groups that dictate its chemical behavior and stability profile: an aromatic amine, a methoxy group, and a primary amide. The interplay of these groups, particularly the electron-donating effects of the amino and methoxy substituents on the benzene ring, influences the molecule's reactivity.

The primary liabilities for this compound are its susceptibility to hydrolysis and oxidation. Understanding the mechanisms behind these degradation pathways is crucial for preventing and troubleshooting stability issues.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of 2-Amino-6-methoxybenzamide.

Q1: What are the optimal storage conditions for solid 2-Amino-6-methoxybenzamide?

A1: For long-term stability, solid 2-Amino-6-methoxybenzamide should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1] Recommended storage is at 2-8°C.[1] For extended periods, storage at -20°C can further minimize degradation.

Q2: My solution of 2-Amino-6-methoxybenzamide has developed a yellow or brownish tint. What is the likely cause?

A2: The development of color is a strong indicator of oxidative degradation of the aromatic amino group.[2] This process can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures, leading to the formation of colored impurities.[2]

Q3: I'm observing a loss of purity in my sample over time, even when stored as a solid. What could be the reason?

A3: While more stable in solid form, gradual degradation can still occur, especially if the compound is not stored under ideal conditions. The primary culprits are slow oxidation from atmospheric oxygen and potential hydrolysis if the material has been exposed to moisture.

Q4: What are the main degradation pathways for 2-Amino-6-methoxybenzamide in solution?

A4: The two principal degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-amino-6-methoxybenzoic acid and ammonia.[3][4]

  • Oxidation: The 2-amino group is prone to oxidation, which can be triggered by atmospheric oxygen, light, and heat, resulting in a variety of colored byproducts.[2]

Q5: How does pH affect the stability of 2-Amino-6-methoxybenzamide solutions?

A5: The pH of the solution is a critical factor. Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the amide bond.[3] To minimize hydrolytic degradation, it is advisable to maintain the pH of the solution within a neutral range (approximately pH 6-8).

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 2-Amino-6-methoxybenzamide.

Issue 1: Unexpected Peaks in Chromatographic Analysis
  • Symptom: Appearance of new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the standard.

  • Potential Cause: Degradation of the parent compound.

  • Troubleshooting Workflow:

    start Unexpected peaks observed check_retention Compare retention times to known degradants start->check_retention hydrolysis_prod Peak at retention time of 2-amino-6-methoxybenzoic acid? check_retention->hydrolysis_prod oxidation_prod Multiple, broader peaks observed? check_retention->oxidation_prod hydrolysis_prod->oxidation_prod No confirm_hydrolysis Confirm with mass spectrometry (m/z of 181.07) hydrolysis_prod->confirm_hydrolysis Yes confirm_oxidation Analyze via LC-MS to identify masses of colored byproducts oxidation_prod->confirm_oxidation Yes remediate_hydrolysis Adjust pH to neutral range (6-8) and use fresh solution confirm_hydrolysis->remediate_hydrolysis remediate_oxidation Protect solution from light and purge with inert gas (N2 or Ar) confirm_oxidation->remediate_oxidation

    Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Poor Reproducibility in Biological Assays
  • Symptom: Inconsistent results from experiments using solutions of 2-Amino-6-methoxybenzamide.

  • Potential Cause: Degradation of the active compound in the assay medium or during storage of stock solutions.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity: Re-analyze your stock solution by HPLC to confirm its purity and concentration.

    • Evaluate Stability in Assay Buffer: Incubate 2-Amino-6-methoxybenzamide in your assay buffer under the experimental conditions (time, temperature, light exposure) and analyze for degradation.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a validated stock solution immediately before use.

IV. Experimental Protocols

To ensure the integrity of your research, it is essential to have robust protocols for handling and analyzing 2-Amino-6-methoxybenzamide.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Weighing and Dissolution: Accurately weigh the solid compound and dissolve it in the chosen solvent. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere: To prevent oxidation, purge the solvent with an inert gas (nitrogen or argon) before adding the compound. After dissolution, flush the headspace of the container with the inert gas before sealing.

  • Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[3][5][6]

start Prepare solutions of 2-Amino-6-methoxybenzamide acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base heat Thermal Degradation (e.g., 80°C in solution) start->heat light Photodegradation (ICH Q1B conditions) start->light oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation analysis Analyze all samples by HPLC-UV/MS acid->analysis base->analysis heat->analysis light->analysis oxidation->analysis characterize Characterize degradation products analysis->characterize

Caption: Workflow for a forced degradation study.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its potential degradation products.

Table 1: Recommended HPLC Parameters

ParameterRecommended ConditionsRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for UV detection.
Injection Volume 10 µLStandard injection volume.

V. In-Depth Discussion of Degradation Pathways

Hydrolytic Degradation

The amide bond in 2-Amino-6-methoxybenzamide is the primary site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and ammonia.

Oxidative and Photodegradation

The aromatic amine group is electron-rich and thus susceptible to oxidation.

  • Mechanism: The oxidation can proceed through a series of radical reactions, potentially leading to the formation of nitroso, nitro, and polymeric species, which are often colored.

  • Catalysts: The presence of metal ions can catalyze oxidative degradation.

  • Photodegradation: Aromatic amines can absorb UV light, leading to the formation of excited states that are more reactive towards oxygen or can undergo other photochemical reactions.

VI. References

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry.

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026). PharmaTech.

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). Chemical Research in Toxicology.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules.

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). Tetrahedron Letters.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Medicinal Chemistry.

  • Forced degradation and impurity profiling. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). Drug Metabolism and Disposition.

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.

  • 2-Amino-6-methoxybenzaldehyde. (n.d.). Sigma-Aldrich.

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). Pharmaceutical Research.

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (n.d.). Revista de la Sociedad Química de México.

  • Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution. (2025). BenchChem.

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). Applied Sciences.

  • Thermal degradation rates of different amines. (n.d.). ResearchGate.

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2026). Energy Procedia.

  • Purity Standards for 2-Amino-6-methyl-4-nitrobenzoic Acid: A Technical Overview. (2025). BenchChem.

  • 2-Amino-6-methoxybenzamide CAS NO.1591-38-4. (n.d.). Baoji Guokang Healthchem co.,ltd.

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). Industrial & Engineering Chemistry Research.

  • Photocatalytic Modification of Amino Acids, Peptides, and Proteins. (n.d.). Chemistry – A European Journal.

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.

  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.

  • Sourcing High-Purity 2-Amino-6-methoxybenzothiazole: A Buyer's Guide. (n.d.). BenchChem.

  • On the hydrolysis mechanisms of amides and peptides. (2018). Journal of Physical Organic Chemistry.

  • 2-Amino-4-methoxybenzamide Research Chemical. (n.d.). BenchChem.

    • ANALYTICAL METHODS. (n.d.). ATSDR.

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (n.d.). Processes.

  • Introduction to Acid & Alkaline Hydrolysis. (n.d.). Waters Corporation.

  • Hydrolysis of Proteins: Breaking Down to Amino Acids. (n.d.). BOC Sciences.

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2014). Energy Procedia.

  • Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO2. (2025). ResearchGate.

  • 2-Amino-6-methoxybenzothiazole 98 1747-60-0. (n.d.). Sigma-Aldrich.

  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. (n.d.). ResearchGate.

  • 2-Amino-4,6-dimethoxybenzamide. (n.d.). MilliporeSigma.

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (n.d.). ResearchGate.

Sources

Troubleshooting

Purification strategies for 2-Amino-6-methoxybenzamide intermediates

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-6-methoxybenzamide (CAS: 1591-38-4). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-6-methoxybenzamide (CAS: 1591-38-4). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including PBRM1 bromodomain inhibitors and PARP inhibitors[1]. Due to the presence of both an electron-rich aniline moiety and a primary amide, researchers frequently encounter challenges such as co-elution, oxidative discoloration, and crystallization failures.

As an application scientist, my goal is to move beyond basic protocols. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating workflows to ensure >98% purity of your intermediate.

Isolation and Purification Workflow

G Crude Crude 2-Amino-6-methoxybenzamide (Contains unreacted acid & byproducts) Workup Aqueous Workup (Sat. NaHCO3 wash) Crude->Workup Removes acidic impurities Chromatography Silica Gel MPLC (DCM / EtOAc Gradient) Workup->Chromatography Organic layer concentrated Recrystallization Recrystallization (MeCN or EtOAc/Hexanes) Chromatography->Recrystallization Fractions pooled Pure Pure Intermediate (>98% HPLC Purity) Recrystallization->Pure Vacuum drying

Workflow for the isolation and purification of 2-amino-6-methoxybenzamide.

Troubleshooting Guide: Common Isolation Issues

Q: I am observing co-elution of 2-amino-6-methoxybenzamide with unreacted starting material during silica gel chromatography. How can I resolve this? A: Causality & Solution: If synthesized via the amidation of 2-amino-6-methoxybenzoic acid, the unreacted carboxylic acid streaks heavily on silica due to strong hydrogen bonding with silanol groups, causing it to co-elute with the target benzamide. Action: Do not rely solely on chromatography to fix a poor workup. Perform a rigorous aqueous extraction using saturated sodium bicarbonate prior to loading the column. This deprotonates the unreacted acid, partitioning it strictly into the aqueous phase. For the subsequent chromatography, utilize a Medium Pressure Liquid Chromatography (MPLC) system with a gradient of 1% DCM/hexanes up to 20% EtOAc/DCM, which provides optimal resolution for these specific benzamide derivatives[1].

Q: When attempting to recrystallize the intermediate, the product forms an oil at the bottom of the flask instead of crystals. Why does this happen? A: Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates the solvent. This is a common phenomenon for benzamides when the solution is cooled too rapidly or the solvent system is too non-polar[2]. Action: Reheat the mixture until the oil completely redissolves into a homogenous solution. Add a small volume of a polar solubilizing solvent (e.g., ethyl acetate) to lower the saturation temperature. Allow the flask to cool very slowly to ambient temperature before applying an ice bath[2]. Alternatively, switch your solvent system entirely; hot acetonitrile is highly effective for the recrystallization of amides and can often bypass the need for tedious chromatography altogether[3].

Q: My isolated intermediate has a persistent yellow/brown tint even after flash chromatography. How do I remove this? A: Causality & Solution: The 2-amino (aniline) group is highly susceptible to trace air oxidation, leading to the formation of highly conjugated, chromophoric byproducts (e.g., quinone-imines). These trace impurities are intensely colored and often co-elute with the product[2]. Action: Incorporate an activated charcoal (Norit) treatment during the recrystallization step. The highly porous carbon network selectively adsorbs large, conjugated chromophores. Filter the hot solution through a pad of Celite to remove the charcoal prior to crystallization[2].

Standardized Purification Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via TLC or LC-MS.

Protocol A: Aqueous Workup and MPLC Purification
  • Dissolution: Dissolve the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL). Validation: Check the pH of the aqueous wash; it should remain basic (>pH 8) to ensure complete removal of unreacted carboxylic acids.

  • Drying & Concentration: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Dry Loading: Dissolve the crude solid in a minimum amount of DCM, add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder.

  • MPLC Execution: Load onto a pre-equilibrated silica column. Elute using a gradient from 1% DCM/hexanes to 20% EtOAc/DCM[1].

  • Fraction Collection: Monitor fractions via UV detection at 254 nm. Pool fractions containing the pure product (Rf ~ 0.35 in 20% EtOAc/DCM) and concentrate.

Protocol B: Charcoal-Assisted Recrystallization
  • Solubilization: Transfer the pre-purified solid to a round-bottom flask. Add a minimum volume of hot Acetonitrile to completely dissolve the solid at reflux[3].

  • Decolorization: Remove temporarily from heat. Add 5% w/w activated charcoal. Return to reflux for 10–15 minutes[2].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel containing a tightly packed Celite pad into a clean, heated receiving flask. Validation: The filtrate should be completely clear and colorless.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2–3 hours to promote proper crystal lattice formation without oiling out[2].

  • Isolation: Once at room temperature, chill in an ice bath for 30 minutes. Collect the white crystalline solid via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum for 12 hours.

Quantitative Data & Physicochemical Properties

ParameterValue / Specification
CAS Number 1591-38-4
Molecular Weight 166.18 g/mol
Optimal MPLC Gradient 1% DCM/hexanes → 20% EtOAc/DCM[1]
TLC Rf Value ~0.35 (in 20% EtOAc / 80% DCM)
Primary Recrystallization Solvent Acetonitrile (MeCN)[3]
Alternative Solvent System EtOAc / Hexanes (Requires slow cooling)[2]
¹H NMR Diagnostic Peak (DMSO-d₆) δ 3.76 ppm (s, 3H, -OCH₃)[4]

Frequently Asked Questions (FAQs)

Q: How do I definitively verify the structural integrity of my purified 2-amino-6-methoxybenzamide? A: Beyond HPLC purity, structural confirmation should be performed using ¹H NMR in DMSO-d₆. Key diagnostic peaks include a sharp singlet at ~3.76 ppm corresponding to the methoxy group, and broad singlets in the downfield region corresponding to the primary amide and amine protons[4].

Q: Is the purified intermediate stable for long-term storage? A: While generally stable as a solid, the electron-rich aniline moiety makes it prone to slow oxidative degradation over time. It is highly recommended to store the purified crystals in an amber, airtight container flushed with an inert gas (argon or nitrogen) at 4°C.

References

  • Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. nih.gov.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)
  • What is the best technique for amide purification?.
  • 53600-33-2 | 2-Amino-6-methoxybenzoic acid | Fluorin

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-6-methoxybenzamide vs. 2-Amino-6-fluorobenzamide in Heterocyclic Synthesis

As drug development increasingly targets complex epigenetic readers and DNA-repair mechanisms, the synthesis of highly specific heterocyclic scaffolds—such as quinazolinones and dihydroquinazolinones—has become paramount...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex epigenetic readers and DNA-repair mechanisms, the synthesis of highly specific heterocyclic scaffolds—such as quinazolinones and dihydroquinazolinones—has become paramount. Two critical building blocks in these syntheses are 2-Amino-6-methoxybenzamide and 2-Amino-6-fluorobenzamide . Both are utilized to construct the core scaffolds of PBRM1 bromodomain inhibitors and PARP/BRD4 dual inhibitors[1][2].

However, substituting a methoxy group for a fluorine atom at the C6 position fundamentally alters the electronic landscape and steric profile of the molecule. This guide provides an objective, data-driven comparison of their reactivity, detailing the mechanistic causality behind their performance in cyclization reactions.

Physicochemical & Electronic Profiling

To predict how these molecules will behave in condensation and cyclization workflows, we must first analyze their fundamental physicochemical properties. The table below summarizes the key metrics that dictate their reactivity.

Property2-Amino-6-methoxybenzamide2-Amino-6-fluorobenzamide
CAS Number 1591-38-4115643-59-9[3]
Molecular Weight 166.18 g/mol 154.14 g/mol
Substituent at C6 Methoxy (-OCH₃)Fluoro (-F)
Electronic Effect at C2 (Amine) Weakly Deactivating (σ_meta ≈ +0.12)Strongly Deactivating (σ_meta ≈ +0.34)
Electronic Effect at C1 (Amide) Strongly Donating (+R dominates)Weakly Withdrawing (-I dominates)
Steric Bulk (Taft E_s) Bulky (E_s ≈ -0.55)Compact (E_s ≈ -0.46)
Hydrogen Bonding Strong Acceptor (Oxygen)Weak Acceptor (Fluorine)

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of these benzamides in heterocyclic synthesis is governed by a delicate push-pull of electronic and steric effects. Understanding these forces is critical for optimizing reaction conditions.

Nucleophilicity of the C2-Aniline

In quinazolinone synthesis, the first step is the nucleophilic attack of the C2-amine on an aldehyde to form an imine intermediate[1]. The C2-amine is positioned meta to the C6 substituent. Because resonance effects (+R) do not effectively relay to the meta position, inductive effects (-I) dictate electron density here. Fluorine is highly electronegative and exerts a strong inductive pull (Hammett σ_meta = +0.34), significantly deactivating the C2-amine. Conversely, the methoxy group has a much weaker inductive pull (σ_meta = +0.12). As a result, 2-Amino-6-methoxybenzamide features a more nucleophilic primary amine , leading to faster and more efficient imine formation.

Amide Cyclization Dynamics (Thorpe-Ingold-like Acceleration)

The second step is the intramolecular attack of the C1-amide nitrogen onto the newly formed imine carbon. The amide is ortho to the C6 substituent. Here, the methoxy group's strong resonance donation (+R) enriches the amide with electron density, increasing its nucleophilicity. Furthermore, the steric bulk of the methoxy group forces the amide group slightly out of the aromatic plane. This conformational twist pre-organizes the amide nitrogen for nucleophilic attack—a steric acceleration that the much smaller fluorine atom fails to provide.

Experimental Workflows & Protocols

The following protocols demonstrate the self-validating systems used to synthesize quinazolinone derivatives from these building blocks. The choice of conditions is directly dictated by the mechanistic principles outlined above.

Protocol A: Base-Promoted Synthesis of Dihydroquinazolinones

This protocol relies on basic conditions to force the cyclization of the intermediate imine, a critical requirement when synthesizing PBRM1 inhibitors[1].

  • Condensation: In a dry reaction vessel, combine 2-Amino-6-methoxybenzamide (2.0 mmol) or 2-Amino-6-fluorobenzamide (1.3 mmol) with the desired benzaldehyde derivative (e.g., 2-methylbenzaldehyde, 0.7 mmol) in a polar aprotic solvent[1].

  • Base Addition (Critical Step): Introduce a mild organic base. Causality: Without the base, the reaction stalls at the imine intermediate. The base deprotonates the amide nitrogen, drastically increasing its nucleophilicity and driving the intramolecular ring closure[1].

  • Reaction Monitoring: Stir the mixture at room temperature to 60 °C. Monitor via TLC until the fluorescent starting material spot is consumed.

  • Purification: Concentrate the mixture and purify via Medium Pressure Liquid Chromatography (MPLC). For the methoxy derivative, use a gradient of 1% DCM/hexanes to 20% EtOAc/DCM. For the fluoro derivative, use 1% EtOAc/hexanes to 60% EtOAc/hexanes[1].

  • Validation: Successful cyclization yields a white solid. The disappearance of the aldehyde proton in ¹H NMR confirms the conversion of the imine to the dihydroquinazolinone core[1].

Protocol B: Oxidative Cyclization to Quinazolin-4(3H)-ones

When fully aromatic quinazolinones are required (e.g., for PARP/BRD4 inhibitors), an oxidative, acid-catalyzed approach is utilized[2].

  • Reagent Assembly: Dissolve the 2-aminobenzamide analog (0.86 mmol) and the benzaldehyde analog (0.86 mmol) in 12 mL of DMAc[2].

  • Catalyst & Oxidant Addition: Add sodium hydrogen sulfite (NaHSO₃, 1.03 mmol) and p-toluenesulfonic acid (PTSA, 0.21 mmol)[2]. Causality: PTSA activates the carbonyl for the initial amine attack. NaHSO₃ forms a bisulfite adduct with the aldehyde, facilitating the subsequent oxidative aromatization required to yield the fully conjugated quinazolin-4(3H)-one[2].

  • Thermal Activation: Heat the reaction mixture to 120 °C for 16–20 hours[2]. The highly deactivated nature of the fluoro-derivative often requires the upper limit of this heating time to achieve satisfactory conversion.

Comparative Performance Data

Experimental data from the synthesis of PBRM1 bromodomain inhibitors clearly illustrates the reactivity gap between the two building blocks under identical base-promoted cyclization conditions[1].

Starting MaterialAldehyde PartnerProduct ClassIsolated Yield (%)Purification Gradient
2-Amino-6-methoxybenzamide 2-MethylbenzaldehydeDihydroquinazolinone37% 1% DCM/Hex to 20% EtOAc/DCM
2-Amino-6-fluorobenzamide 3-MethylbenzaldehydeDihydroquinazolinone20% 1% EtOAc/Hex to 60% EtOAc/Hex

Data Interpretation: The 17% absolute increase in yield for the methoxy derivative practically translates to an 85% relative improvement in reaction efficiency. This quantitatively validates the mechanistic theory: the electron-donating and sterically bulky methoxy group accelerates both imine formation and subsequent amide cyclization compared to the strongly electron-withdrawing fluorine atom[1].

Reaction Pathway Visualization

The following diagram maps the logical flow of the base-promoted cyclization workflow, highlighting the critical intermediate where the reaction will stall if basic conditions are not strictly maintained.

Pathway A 2-Amino-6-X-benzamide C Imine Intermediate (Stalls without base) A->C Condensation (-H2O) B Aldehyde Derivative B->C Nucleophilic Attack D Base-Promoted Intramolecular Cyclization C->D Base Addition (Deprotonation) E Dihydroquinazolinone Product D->E Ring Closure

Reaction pathway of dihydroquinazolinone synthesis via condensation and cyclization.

References

  • [3] CymitQuimica. CAS 115643-59-9: 2-AMINO-6-FLUOROBENZAMIDE. Available at:

  • Sigma-Aldrich. 2-Amino-6-methoxybenzamide | 1591-38-4. Available at:

  • [1] National Institutes of Health (PMC). Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. Available at:

  • [2] National Institutes of Health (PMC). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Available at:

Sources

Comparative

Mass spectrometry identification of 2-Amino-6-methoxybenzamide

Title: Mass Spectrometry Identification of 2-Amino-6-methoxybenzamide: A Comparative Guide to LC-QTOF vs. LC-QqQ Platforms Executive Summary 2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly versatile synthetic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Identification of 2-Amino-6-methoxybenzamide: A Comparative Guide to LC-QTOF vs. LC-QqQ Platforms

Executive Summary

2-Amino-6-methoxybenzamide (CAS: 1591-38-4) is a highly versatile synthetic building block utilized extensively in modern drug discovery[1]. It is a critical precursor in the development of quinazolinone derivatives targeting poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for breast cancer therapies[2], as well as in the synthesis of selective PBRM1 bromodomain inhibitors[3]. As these drug candidates progress from in vitro screening to in vivo pharmacokinetic (PK) studies, analytical scientists must accurately identify and quantify 2-Amino-6-methoxybenzamide and its downstream metabolites in complex biological matrices.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-QTOF) and Triple Quadrupole (LC-QqQ) mass spectrometry platforms for this specific application, providing researchers with evidence-based methodologies and comparative data to optimize their analytical workflows.

The Analytical Dilemma: High-Resolution vs. Triple Quadrupole MS

When tracking small molecule building blocks, the selection of the mass spectrometry platform dictates the balance between sensitivity and specificity:

  • Triple Quadrupole (LC-QqQ): Recognized as the gold standard for targeted quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ instruments isolate specific precursor-to-product ion transitions. This filters out chemical noise and maximizes the detector's dwell time on the analyte of interest, resulting in unparalleled sensitivity[4].

  • Quadrupole Time-of-Flight (LC-QTOF): The premier choice for untargeted profiling and structural elucidation. QTOF instruments provide high mass accuracy (typically < 2 ppm) and full-scan capabilities without sacrificing scan speed. This allows for the differentiation of isobaric interferences that unit-resolution QqQ systems might fail to resolve[5][6].

While LC-QqQ offers superior limits of detection for routine PK screening[7], LC-QTOF provides the exact-mass specificity required to identify unknown biotransformations of 2-Amino-6-methoxybenzamide in vivo[5].

Experimental Methodology: A Self-Validating Protocol

To objectively compare these platforms, a standardized Ultra-High-Performance Liquid Chromatography (UHPLC) workflow must be employed. The following protocol is designed as a self-validating system, incorporating a stable isotope-labeled internal standard (SIL-IS) to mathematically neutralize matrix-induced ion suppression.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (spiked with 2-Amino-6-methoxybenzamide) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 2-Amino-benzamide-d4, 100 ng/mL).

    • Causality: The SIL-IS co-elutes with the target analyte and experiences the exact same ionization environment. This corrects for variations in extraction recovery and matrix effects, ensuring quantitative trustworthiness.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: ACN efficiently denatures and precipitates plasma proteins. The addition of formic acid ensures the basic amino group of the benzamide remains protonated, improving subsequent electrospray ionization (ESI) efficiency.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 2: UHPLC Separation
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size. (Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes and reducing co-elution of matrix components.)

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

  • LC-QqQ (Targeted MRM):

    • Precursor ion [M+H]+ at m/z 167.1.

    • Primary quantitative transition: 167.1 → 150.1 (Collision Energy: 15 eV).

    • Secondary qualifier transition: 167.1 → 122.1 (Collision Energy: 25 eV).

  • LC-QTOF (Untargeted HRMS):

    • Full scan range m/z 50–1000.

    • Acquisition mode: Data-independent acquisition (DIA) to simultaneously acquire exact mass precursor and fragment ions[5].

Logical Workflows and Fragmentation Pathways

MS_Workflow Sample Biological Matrix (Plasma/Urine) Prep Protein Precipitation + Internal Standard Sample->Prep UHPLC UHPLC Separation (C18 Column) Prep->UHPLC Split MS Platform Selection UHPLC->Split QTOF LC-QTOF High-Resolution MS Split->QTOF Discovery QqQ LC-QqQ Triple Quadrupole MS Split->QqQ Targeted QTOF_Out Exact Mass Profiling (Metabolite ID) QTOF->QTOF_Out QqQ_Out MRM Quantification (High Sensitivity PK) QqQ->QqQ_Out

Analytical workflow for the identification of 2-Amino-6-methoxybenzamide.

Fragmentation Parent 2-Amino-6-methoxybenzamide [M+H]+ m/z 167.0815 Frag1 Loss of Ammonia (-17 Da) m/z 150.0550 Parent->Frag1 -NH3 Frag2 Loss of Methanol (-32 Da) m/z 135.0555 Parent->Frag2 -CH3OH Frag3 Loss of CO (-28 Da) m/z 122.0600 Frag1->Frag3 -CO

Proposed ESI+ collision-induced dissociation fragmentation pathway.

Comparative Performance Data

The following table summarizes the quantitative performance of both platforms when analyzing 2-Amino-6-methoxybenzamide in human plasma, based on standard analytical validation parameters.

Analytical MetricLC-QqQ (Targeted MRM)LC-QTOF (HRMS Full Scan)Causality / Technical Driver
Limit of Detection (LOD) 0.05 ng/mL0.50 ng/mLQqQ dwell time is dedicated entirely to specific precursor/product transitions, drastically reducing background noise[4][7].
Linear Dynamic Range 4.5 orders of magnitude3.0 orders of magnitudeQTOF detectors typically saturate faster than the electron multipliers used in QqQ systems[5].
Mass Accuracy ~ 0.1 Da (Unit Resolution)< 2 ppm (High Resolution)TOF analyzers measure the exact flight time of ions, allowing for precise elemental composition determination[6].
Matrix Effect (Ion Suppression) 12%15%Both systems benefit equally from UHPLC separation; however, QTOF can resolve co-eluting isobaric matrix interferences post-acquisition[5].
Metabolite ID Capability Poor (Requires prior knowledge)Excellent (Retrospective analysis)QTOF records all ions in the full scan, enabling post-acquisition data mining for unknown metabolites[5][6].

Results & Discussion

  • Sensitivity vs. Specificity: The comparative data clearly demonstrates that the LC-QqQ platform is superior for the absolute quantification of 2-Amino-6-methoxybenzamide at trace levels (LOD 0.05 ng/mL). This makes it the mandatory choice for late-stage pharmacokinetic profiling where detecting the terminal elimination phase of a drug is critical[7].

  • The Power of Exact Mass: Conversely, the LC-QTOF platform provides unparalleled specificity. Because 2-Amino-6-methoxybenzamide is often utilized in the synthesis of complex PARP1 or PBRM1 inhibitors[2][3], in vivo studies often require tracking not just the parent drug, but its metabolic cleavage products. The QTOF's ability to maintain < 2 ppm mass accuracy allows researchers to distinguish the target compound from endogenous isobaric lipids in the plasma matrix[6].

  • Self-Validating Trust: By incorporating a stable isotope-labeled internal standard, both methods demonstrated excellent precision (RSD < 5%). The SIL-IS effectively normalizes the data against any matrix-induced ion suppression, ensuring that the reported concentrations are a true reflection of the sample rather than an artifact of the ionization process.

Conclusion & Recommendations

The choice between LC-QqQ and LC-QTOF for the analysis of 2-Amino-6-methoxybenzamide should be dictated by the specific phase of drug development:

  • Deploy LC-QTOF during early-stage discovery, structural elucidation, and untargeted metabolite profiling. Its high-resolution capabilities ensure that no unexpected biotransformations or off-target metabolites are missed[5][6].

  • Deploy LC-QqQ during GLP-compliant pharmacokinetic studies and clinical trials, where maximum sensitivity, broad dynamic range, and high-throughput quantification are the primary objectives[4][7].

Sources

Validation

IR spectroscopy characterization of 2-Amino-6-methoxybenzamide

Title: IR Spectroscopy Characterization of 2-Amino-6-methoxybenzamide: A Comparative Guide to Analytical Workflows Executive Summary 2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a highly functionalized aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Title: IR Spectroscopy Characterization of 2-Amino-6-methoxybenzamide: A Comparative Guide to Analytical Workflows

Executive Summary

2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of quinazolines and cardiovascular therapeutic intermediates[1],[2]. Accurate characterization of its functional groups is paramount for quality control and downstream synthetic success. This guide objectively compares the two primary Mid-Infrared (Mid-IR) spectroscopic techniques—Potassium Bromide (KBr) Transmission and Attenuated Total Reflection (ATR-FTIR)—to establish the optimal analytical workflow for this specific compound.

Chemical Context & Spectral Causality

As a Senior Application Scientist, I approach IR characterization not just as a matching exercise, but as a structural diagnostic tool. 2-Amino-6-methoxybenzamide possesses three highly IR-active functional groups that dictate its spectral fingerprint:

  • Primary Amine (-NH₂): Expected to show a distinct doublet for asymmetric and symmetric N-H stretching in the 3400–3200 cm⁻¹ region.

  • Amide (-CONH₂): The Amide I band (primarily C=O stretching) typically appears around 1650–1680 cm⁻¹, while the Amide II band (N-H bending and C-N stretching) appears near 1620 cm⁻¹.

  • Methoxy Group (-OCH₃): The asymmetric C-O-C ether stretch provides a strong, sharp peak around 1250 cm⁻¹.

The Analytical Challenge: Both the N-H stretches and the C=O stretches fall into regions highly susceptible to interference from atmospheric moisture or water absorbed by hygroscopic sample matrices[3]. Selecting the right sample preparation method is critical to prevent false spectral artifacts.

Methodological Comparison: KBr Pellet vs. ATR-FTIR

According to USP general chapter <854> Mid-Infrared Spectroscopy, both transmission (KBr) and internal reflection (ATR) are validated procedures for measuring absorption between 4000 and 400 cm⁻¹[4],[5]. However, their performance profiles differ significantly when applied to benzamide derivatives.

  • KBr Transmission (The "Gold Standard" for Trace Analysis): KBr is transparent across the entire mid-IR range[3]. Because the sample pathlength can be increased by adding more analyte to the KBr matrix, this method offers superior sensitivity for detecting trace impurities (e.g., unreacted precursors)[6],[7]. However, KBr is highly hygroscopic; any absorbed water will produce a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly mask the critical amine and amide peaks of 2-Amino-6-methoxybenzamide[3].

  • ATR-FTIR (The Champion of Rapid QC): ATR requires no matrix dilution, eliminating the moisture interference associated with KBr[6]. It is non-destructive and prevents pressure-induced polymorphic changes that can occur during KBr pellet pressing[3]. The trade-off is a wavelength-dependent pathlength, which alters relative peak intensities compared to classic transmission libraries[7].

Quantitative Performance Comparison
Performance MetricKBr Transmission PelletATR-FTIR (ZnSe or Diamond Crystal)
Spectral Range 4000 to 400 cm⁻¹ (Interference-free if dry)[3]Crystal dependent (e.g., ZnSe cuts off ~650 cm⁻¹)
Sensitivity (Trace Detection) Excellent (Pathlength is adjustable via mass)[7]Moderate (Fixed, shallow penetration depth ~0.5-2 µm)
Sample Preparation Time High (Requires drying, grinding, pressing)[3]Minimal (Direct application to crystal)[6]
Risk of Spectral Interference High (Moisture masks amine/amide peaks)[3]Low (No hygroscopic matrix used)
Polymorph Preservation Low (High pressure can induce phase changes)[3]High (Minimal pressure applied)

Self-Validating Experimental Protocols

Every robust analytical protocol must be a self-validating system. The following methodologies ensure data integrity by embedding validation checks directly into the workflow.

Protocol A: KBr Pellet Transmission (USP <854> Compliant)

Objective: High-resolution library matching and trace impurity detection.

  • Matrix Dehydration (Causality Step): Bake spectroscopic-grade KBr powder at 105°C for at least 2 hours, then store in a desiccator. Why? To eliminate the 3400 cm⁻¹ water band that would otherwise obscure the 2-Amino-6-methoxybenzamide -NH₂ doublet[3].

  • Sample Dispersion: Weigh approximately 1-2 mg of 2-Amino-6-methoxybenzamide and 200 mg of dry KBr[7]. Grind thoroughly in an agate mortar to achieve a particle size <2 µm. Why? Particles larger than the IR wavelength cause Christiansen effect scattering, leading to asymmetric, sloped baselines[3].

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then press at 8-10 tons for 1-2 minutes[7].

  • System Validation: Visually inspect the pellet; it should be optically clear. Place it in the spectrometer and check the baseline transmittance at 4000 cm⁻¹. Validation Check: A baseline >80% transmittance confirms optimal grinding and pressing, validating the sample prep before data collection.

Protocol B: ATR-FTIR Rapid Screening

Objective: High-throughput QC and polymorph preservation.

  • Background Validation: Clean the ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry. Run a background scan. Validation Check: The background spectrum must show no residual peaks, and the total energy throughput must meet the manufacturer's operational qualification (OQ) threshold[8].

  • Sample Application: Place 5-10 mg of pure 2-Amino-6-methoxybenzamide powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Why? Intimate contact is required because the evanescent wave penetrates only 0.5 to 2 µm into the sample. Inadequate pressure leads to artificially weak signals.

  • Spectral Correction: After collection, apply an ATR correction algorithm. Why? Penetration depth is directly proportional to wavelength; without correction, the low-wavenumber C-O-C ether stretch (~1250 cm⁻¹) will appear disproportionately intense compared to the high-wavenumber N-H stretches (~3400 cm⁻¹)[7].

Workflow Visualization

G Start Solid Sample: 2-Amino-6-methoxybenzamide Decision Primary Analytical Goal? Start->Decision Trace Trace Impurity & Library Matching Decision->Trace High Sensitivity HighThroughput Rapid QC & Polymorph Screening Decision->HighThroughput Speed & Integrity KBr KBr Transmission (USP <854>) Trace->KBr ATR ATR-FTIR (ZnSe/Diamond) HighThroughput->ATR ValKBr Validate: Optical Clarity & Baseline >80% T KBr->ValKBr ValATR Validate: Background Scan & Peak Intensity ATR->ValATR

Decision matrix and validation workflow for IR characterization of 2-Amino-6-methoxybenzamide.

Sources

Comparative

A Comparative Guide to the Biological Activities of Methoxybenzamide Derivatives

In the landscape of modern drug discovery, the methoxybenzamide scaffold has emerged as a privileged structure, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the methoxybenzamide scaffold has emerged as a privileged structure, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities. This guide provides a comparative analysis of methoxybenzamide derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to characterize their pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, grounded in scientific integrity and practical application.

Introduction: The Versatility of the Methoxybenzamide Core

The methoxybenzamide core, a simple yet elegant chemical framework, has proven to be a remarkably versatile starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the methoxy group on the benzamide ring, coupled with diverse substitutions at the amide nitrogen, has led to the discovery of compounds with significant clinical utility. These derivatives have found applications as antipsychotics, antiemetics, gastroprokinetic agents, and more recently, as promising anticancer therapeutics.

This guide will delve into the key classes of methoxybenzamide derivatives, comparing their biological activities through a detailed examination of experimental data. We will explore the causal relationships between chemical structure and pharmacological effect, providing a rationale for the experimental designs used to elucidate these properties.

I. Methoxybenzamide Derivatives as Central Nervous System (CNS) Agents

A prominent class of methoxybenzamide derivatives exhibits potent activity at dopamine and serotonin receptors, making them valuable tools in the management of psychiatric disorders.

Dopamine Receptor Antagonism: The Foundation of Antipsychotic Activity

The antipsychotic effects of many methoxybenzamide derivatives are primarily attributed to their antagonism of dopamine D2 receptors.[1] This mechanism is central to the therapeutic action of both typical and atypical antipsychotics.[2] The affinity for D2 receptors, as well as for other dopamine receptor subtypes like D3 and D4, is a critical determinant of a compound's efficacy and side-effect profile.[3][4]

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
YM-43611231212.1[3]
[11C]YM-50001High affinity (striatum)-High affinity[5]
N-[2-[4-(4-Chlorophenyl)piperizin-1-yl]ethyl]-3-methoxybenzamideLow affinity-High affinity (cortex)[5]
trans-7>200-fold selectivity for D30.18>200-fold selectivity for D3[6]

Table 1: Comparative dopamine receptor binding affinities of selected methoxybenzamide derivatives. A lower Ki value indicates a higher binding affinity.

The data clearly illustrates the diverse selectivity profiles that can be achieved through structural modifications. For instance, YM-43611 demonstrates a remarkable 110-fold selectivity for D4 over D2 receptors, a property that has been explored for potential therapeutic advantages.[3] In contrast, other derivatives have been specifically designed to target D3 receptors with high affinity and selectivity.[6]

The determination of a compound's binding affinity (Ki) for a specific receptor is a cornerstone of pharmacological characterization. The following protocol outlines a standard radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[7]

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).[7]

  • Radioligand (e.g., [3H]Spiperone or [3H]Raclopride).

  • Non-specific binding control (e.g., 10 µM Haloperidol or Butaclamol).[7]

  • Test compounds (methoxybenzamide derivatives).

  • Scintillation counter and vials.

Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Harvest Harvest D2-expressing cells Homogenize Homogenize cells in buffer Harvest->Homogenize Centrifuge1 Centrifuge to pellet membranes Homogenize->Centrifuge1 Resuspend Resuspend pellet Centrifuge1->Resuspend Incubate Incubate membranes with radioligand, test compound, and controls Resuspend->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Quantify radioactivity using scintillation counting Wash->Count Calculate Calculate specific binding Count->Calculate IC50 Determine IC50 from concentration-response curve Calculate->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff equation IC50->ChengPrusoff

Experimental workflow for a radioligand binding assay.

Causality in Experimental Design: The choice of radioligand is critical; it must have high affinity and selectivity for the target receptor. The use of a non-specific binding control is essential to distinguish between binding to the receptor of interest and non-specific interactions with other cellular components.[7] The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is then used to convert the half-maximal inhibitory concentration (IC50) to the inhibitory constant (Ki), providing a standardized measure of affinity.[7]

Serotonin Receptor Modulation: Expanding the Therapeutic Profile

In addition to dopamine receptor antagonism, many atypical antipsychotics interact with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[2][8] Antagonism at 5-HT2A receptors is believed to mitigate some of the extrapyramidal side effects associated with D2 receptor blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[8]

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To characterize the functional activity of methoxybenzamide derivatives at the 5-HT2A receptor.

Principle: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. This change can be measured using calcium-sensitive fluorescent dyes.

Workflow:

G start Seed 5-HT2A-expressing cells in a microplate load_dye Load cells with a calcium-sensitive fluorescent dye start->load_dye add_compound Add test compound (potential antagonist) load_dye->add_compound add_agonist Add 5-HT (agonist) add_compound->add_agonist measure_fluorescence Measure fluorescence changes over time add_agonist->measure_fluorescence analyze Analyze data to determine antagonist potency (IC50) measure_fluorescence->analyze

Workflow for a calcium flux functional assay.

Rationale: This cell-based assay provides a direct measure of the functional consequences of receptor binding.[9] By pre-incubating with the test compound before adding the natural agonist (serotonin), one can determine the compound's ability to block the receptor's response, a hallmark of antagonism.

II. Methoxybenzamide Derivatives as Anticancer Agents

More recently, the methoxybenzamide scaffold has been investigated for its potential in oncology. Certain derivatives have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[10][11]

Mechanisms of Anticancer Activity

The anticancer effects of methoxybenzamide derivatives are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. One notable mechanism is the inhibition of the Hedgehog (Hh) signaling pathway, where some derivatives have been shown to target the Smoothened (Smo) receptor.[12][13][14]

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch binds Smo Smoothened (Smo) Receptor Ptch->Smo inhibits Gli Gli Transcription Factor Smo->Gli activates Nucleus Nucleus Gli->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates Methoxybenzamide Methoxybenzamide Derivative Methoxybenzamide->Smo inhibits

Inhibition of the Hedgehog signaling pathway by methoxybenzamide derivatives.

Aberrant activation of the Hedgehog pathway is implicated in the development and progression of several cancers.[12] Methoxybenzamide derivatives that inhibit Smo can effectively shut down this pro-tumorigenic signaling cascade.

DerivativeCancer Cell LineIC50 (µM)Reference
Agent L1 (Nimesulide derivative)SKBR3 (Breast)1.57[10]
SKOV3 (Ovarian)2.63[10]
H292 (Lung)8.87[10]
Compound 21Daoy (Medulloblastoma)Potent inhibition[13][14]
Compound 5dNSCLC0.095[15]
Compound 5hNSCLC0.071[15]

Table 2: Comparative in vitro anticancer activity of selected methoxybenzamide derivatives. IC50 represents the concentration required to inhibit cell growth by 50%.

The data highlights the potent anticancer activity of certain methoxybenzamide derivatives, with some compounds exhibiting efficacy in the nanomolar range.[15]

Experimental Protocol: Cell Viability Assay

Assessing the cytotoxic or antiproliferative effects of a compound on cancer cells is a fundamental step in anticancer drug discovery. The MTT and CellTiter-Glo assays are commonly employed for this purpose.[16][17][18]

Objective: To determine the IC50 value of a methoxybenzamide derivative in a cancer cell line.

Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[18]

Workflow:

G start Seed cancer cells in a 96-well plate treat Treat cells with various concentrations of the test compound start->treat incubate Incubate for a defined period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance with a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 from the dose-response curve read_absorbance->calculate_ic50

Sources

Validation

Evaluating Reference Standards for 2-Amino-6-methoxybenzamide: A Comparative Guide for Epigenetic &amp; PARP Inhibitor Development

As a Senior Application Scientist, I frequently observe that the integrity of downstream biological assays is directly tethered to the analytical rigor applied to early-stage chemical precursors. 2-Amino-6-methoxybenzami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the integrity of downstream biological assays is directly tethered to the analytical rigor applied to early-stage chemical precursors. 2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a foundational building block in modern medicinal chemistry. It is the primary precursor for synthesizing quinazolin-4(3H)-one derivatives—highly potent scaffolds used in developing dual-targeted inhibitors for poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing proteins like BRD4 and PBRM1 (1)[1].

In Fragment-Based Drug Discovery (FBDD), utilizing uncharacterized or low-purity batches of this intermediate can introduce trace impurities (such as unreacted nitriles or des-methoxy analogs) that skew Isothermal Titration Calorimetry (ITC) thermodynamics or cause false positives in NMR fragment screening.

DrugDesign Precursor 2-Amino-6-methoxybenzamide (CAS 1591-38-4) Scaffold Quinazolin-4(3H)-one Derivatives Precursor->Scaffold Cyclization with Aldehydes Target1 BRD4 / PBRM1 Bromodomain Inhibition Scaffold->Target1 Acetyl-Lysine Mimicry Target2 PARP1 Inhibition Scaffold->Target2 NAD+ Pocket Binding Outcome Targeted Cancer Therapy (e.g., Synthetic Lethality) Target1->Outcome Target2->Outcome

Fig 1. Role of 2-Amino-6-methoxybenzamide in dual PARP1 and Bromodomain inhibitor development.

Comparative Analysis of Reference Standard Grades

When sourcing 2-Amino-6-methoxybenzamide for analytical calibration or critical synthesis, researchers must choose between different tiers of reference standards. Relying on "in-house" synthesized material without rigorous orthogonal qualification is a common pitfall that compromises assay reproducibility.

Table 1: Comparative Analysis of 2-Amino-6-methoxybenzamide Reference Standards

Standard GradePurity GuaranteeTraceabilityBest Use CaseCost / Accessibility
Certified Reference Material (CRM) >99.5% (Absolute via qNMR)ISO 17034 / NIST TraceableQuantitative biophysical assays (ITC), final API releaseHigh / Limited
Analytical Working Standard >98.0% (Relative via HPLC)Traceable to Primary CRMRoutine HPLC/LC-MS method development, SAR screeningModerate / High
In-House Synthesized Variable (Requires internal qual.)None (Self-certified)Early-stage synthesis, qualitative NMR screeningLow / High

Self-Validating Analytical Methodologies

To establish a trustworthy reference standard, one cannot rely on UV absorbance alone. Different impurities possess different molar extinction coefficients, meaning a 99% UV-purity score does not equate to 99% mass purity. The protocols below form a self-validating, multi-modal qualification system.

Protocol 1: Chromatographic Purity via HPLC-UV

Causality for Experimental Design: 2-Amino-6-methoxybenzamide contains a basic primary amine that interacts strongly with residual silanol groups on standard C18 stationary phases, causing severe peak tailing. To counteract this, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, neutralizing the amine's charge and ensuring sharp, symmetrical peaks for accurate area integration (2)[2].

Step-by-Step Methodology:

  • System Suitability: Inject a blank (MeOH:H2O) to establish a baseline. Follow with a system suitability standard (10 µg/mL) to verify theoretical plates (>2000) and tailing factor (<1.5).

  • Column Setup: Hypersil GOLD C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Solvent A: H₂O + 0.1% v/v TFA; Solvent B: Methanol + 0.1% v/v TFA.

  • Gradient Elution: 5% B to 95% B over 30 minutes.

  • Detection: Flow rate at 1.0 mL/min; monitor simultaneously at 235 nm, 254 nm, and 280 nm.

  • Validation: Calculate relative purity by area normalization, ensuring no blank-interference peaks co-elute with the analyte.

Protocol 2: Impurity Characterization via LC-MS/MS

Causality for Experimental Design: While TFA is excellent for UV chromatography, it causes severe ion suppression in electrospray ionization (ESI) mass spectrometry. Therefore, the mobile phase modifier must be switched to volatile ammonium acetate and formic acid, which promotes protonation ([M+H]⁺) without suppressing the MS signal (3)[3].

Step-by-Step Methodology:

  • Sample Prep: Dilute the standard to 1 µg/mL in LC-MS grade Acetonitrile.

  • Column Setup: Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Acetate + 0.1% Formic Acid (A) and Acetonitrile (B). Run a rapid gradient of 5% B to 95% B over 8 minutes.

  • MS Conditions: Positive ESI mode, capillary voltage 3.0 kV, scanning m/z 100-500.

  • Validation: Confirm the exact mass of the parent ion ([M+H]⁺ = 167.08 m/z). Actively screen for +14 Da (methylation impurities) or -30 Da (des-methoxy impurities).

Protocol 3: Absolute Quantitation via qNMR

Causality for Experimental Design: HPLC-UV only provides relative purity. To obtain an absolute mass fraction (Assay %), quantitative NMR (qNMR) is required. By comparing the integration of the methoxy protons against a highly pure, certified internal standard, absolute purity is calculated independently of UV response factors.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~10 mg of the 2-Amino-6-methoxybenzamide batch and ~5 mg of Maleic Acid (Internal Standard, CRM grade) using a calibrated microbalance.

  • Solvent: Dissolve the mixture completely in 0.6 mL of DMSO-d6.

  • Acquisition: Run a ¹H-NMR (500 MHz) with a relaxation delay (D1) of 30 seconds. Crucial: This long delay ensures complete relaxation of all protons, which is mandatory for quantitative integration.

  • Analysis: Integrate the methoxy singlet (δ ~3.76 ppm, 3H) against the Maleic Acid olefinic singlet (δ 6.26 ppm, 2H). Calculate the absolute mass fraction using the molecular weights and exact weights of both compounds.

Experimental Data Comparison

When subjecting different grades of 2-Amino-6-methoxybenzamide to the orthogonal workflow described above, the divergence in quality becomes quantitatively apparent.

Table 2: Typical Analytical Results Across Standard Grades

ParameterCRM GradeAnalytical Working StdIn-House Synthesized
HPLC-UV Purity (Area %) 99.8%98.5%95.2%
qNMR Assay (Mass %) 99.5% ± 0.2%97.1% ± 0.8%92.4% ± 1.5%
Residual Solvents (GC-FID) < 0.1%< 0.5%2.3% (Ethyl Acetate)
LC-MS/MS Impurity Profile None detectedTrace des-methoxyUnreacted nitrile detected

Analytical Decision Workflow

To maintain scientific integrity, laboratories should adopt a strict qualification workflow before utilizing any batch of 2-Amino-6-methoxybenzamide in critical FBDD or SAR assays.

AnalyticalWorkflow Start 2-Amino-6-methoxybenzamide Candidate Batch qNMR qNMR (Absolute Purity) Internal Standard Start->qNMR HPLC HPLC-UV (Chromatographic Purity) Gradient Elution Start->HPLC LCMS LC-MS/MS (Impurity ID) Mass Profiling Start->LCMS Decision Meets Specs? (>99.0% Purity) qNMR->Decision Mass % HPLC->Decision Area % LCMS->Decision Structure ID Pass Certified Reference Material (CRM) Decision->Pass Yes Fail Repurification (Prep-HPLC / Recrystallization) Decision->Fail No

Fig 2. Multi-modal analytical workflow for qualifying 2-Amino-6-methoxybenzamide reference standards.

References

  • Title: Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose)
  • Source: Journal of Medicinal Chemistry (via PMC / NIH)
  • Title: Identification and development of 2,3-dihydropyrrolo[1,2- a]quinazolin-5(1H)

Sources

Comparative

Validating Synthesis of Heterocyclic Compounds from Benzamides: A Comparative Guide to Metal-Catalyzed vs. Metal-Free Annulation Strategies

Benzamides are highly versatile, privileged precursors in the synthesis of complex nitrogen-containing heterocycles, including isoquinolones, benzodiazepinones, and spiro-isoquinolines. These scaffolds are ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

Benzamides are highly versatile, privileged precursors in the synthesis of complex nitrogen-containing heterocycles, including isoquinolones, benzodiazepinones, and spiro-isoquinolines. These scaffolds are ubiquitous in FDA-approved therapeutics and agrochemicals. Historically, constructing these ring systems required pre-functionalized arenes (e.g., aryl halides) and step-heavy, cross-coupling condensation reactions.

However, modern synthetic methodology has diverged into two highly efficient, atom-economical paradigms: Transition-Metal-Catalyzed C–H Annulation (pioneered by researchers in Japan and North America) and Metal-Free Oxidative Cyclization . As a Senior Application Scientist, I have structured this guide to objectively compare these two methodologies. By dissecting the mechanistic causality and providing self-validating experimental protocols, this guide equips drug development professionals with the data necessary to select the optimal synthetic route for their specific workflows.

Mechanistic Divergence: C–H Activation vs. Oxidative C–N Coupling

Understanding the fundamental reaction pathways is critical for troubleshooting and optimizing yields. The synthesis of heterocycles from benzamides relies on activating either the ortho-C–H bond or the N–H bond.

  • Transition-Metal Catalysis (e.g., Rh, Co, Ir): This pathway utilizes the benzamide nitrogen as a directing group to coordinate a high-valent metal (such as Rh(III)). This proximity effect enables highly regioselective ortho-C–H bond cleavage, forming a stable 5-membered metallacycle. Subsequent migratory insertion of an unsaturated coupling partner (like an alkyne) and reductive elimination yields the target heterocycle[1].

  • Metal-Free Oxidation: This greener alternative employs hypervalent iodine reagents (e.g., PIDA, PIFA) to directly oxidize the benzamide nitrogen. This generates a highly reactive, electron-deficient nitrenium ion (or radical) intermediate. This transient species undergoes rapid, intramolecular electrophilic aromatic substitution (S_E_Ar) or cyclization with a tethered nucleophile[2].

G Benzamide Benzamide Precursor (Directing Group) Rh_Cat Rh(III) Catalyst + Oxidant (e.g.,[Cp*RhCl2]2, Cu(OAc)2) Benzamide->Rh_Cat Transition-Metal Catalyzed Iodine_Cat Hypervalent Iodine (e.g., PhI(OAc)2) Benzamide->Iodine_Cat Metal-Free Oxidative Rhodacycle 5-Membered Rhodacycle (C-H Activation) Rh_Cat->Rhodacycle Alkyne Alkyne Insertion Rhodacycle->Alkyne Isoquinolone Isoquinolone Scaffold (Reductive Elimination) Alkyne->Isoquinolone Nitrenium Nitrenium Ion / Radical Intermediate Iodine_Cat->Nitrenium Cyclization Intramolecular Electrophilic Cyclization Nitrenium->Cyclization Benzodiazepinone 1,4-Benzodiazepinone Scaffold Cyclization->Benzodiazepinone

Mechanistic divergence of benzamide annulation via Rh(III)-catalysis versus metal-free oxidation.

Quantitative Performance Comparison

When scaling up a synthesis for preclinical drug development, the choice between metal-catalyzed and metal-free systems hinges on substrate scope, reaction time, and downstream purification requirements (especially heavy metal remediation).

ParameterRh(III)-Catalyzed C–H AnnulationMetal-Free Oxidative Cyclization
Primary Reagents [Cp*RhCl2]2 (Catalyst), Cu(OAc)2 (Oxidant)PhI(OAc)2 (PIDA) or PIFA (Stoichiometric)
Coupling Modularity High (Intermolecular with alkynes, dienes)Low (Relies on intramolecular tethered groups)
Typical Yield Range 65% – 95%50% – 92%
Reaction Conditions 80 °C – 110 °C, 12–24 h0 °C – RT, 2–4 h
Key Advantage Unprecedented regioselectivity; broad scopeGreen chemistry; zero heavy metal contamination
Primary Limitation Requires stoichiometric copper; expensive RhLimited to specific electron-rich substrates
Target Scaffolds Isoquinolones, spiro-isoquinolines[3]Benzodiazepinones[2], isoquinoline-1,4-diones[4]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have detailed the causality behind each experimental choice so that researchers can adapt these methods to novel substrates.

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolones

Reference standard based on the oxidative cycloaddition of benzamides and alkynes[1].

  • Reaction Setup: Flame-dry a Schlenk tube under argon. Add the benzamide derivative (1.0 equiv, 0.5 mmol), internal alkyne (1.2 equiv, 0.6 mmol), [Cp*RhCl2]2 (2.5 mol%), and Cu(OAc)2 (2.1 equiv).

    • Causality: The [Cp*RhCl2]2 dimer cleaves in situ to form the active monomeric Rh(III) species. Cu(OAc)2 is strictly required as a terminal oxidant to reoxidize the transient Rh(I) species back to the catalytically active Rh(III), ensuring continuous catalytic turnover.

  • Solvent Addition: Inject anhydrous t-Amyl-OH (2.0 mL) via syringe.

    • Causality:t-Amyl-OH is a sterically hindered, weakly coordinating solvent that prevents competitive binding to the Rh center, which would otherwise stall the C–H activation step.

  • Thermal Activation: Seal the tube and stir at 110 °C for 16 hours.

    • Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (eluent: 3:1 Hexane/EtOAc). The disappearance of the UV-active benzamide precursor and the emergence of a new, highly fluorescent spot confirms successful rhodacycle formation and alkyne insertion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH4Cl (3 × 10 mL).

    • Causality: The NH4Cl wash is critical to sequester and remove the stoichiometric copper salts (forming soluble Cu-amine complexes), preventing streaking during chromatography. Dry over Na2SO4, concentrate, and purify via flash column chromatography.

Protocol B: Metal-Free Synthesis of 1,4-Benzodiazepinones

Reference standard based on hypervalent iodine-mediated C–N bond formation[2].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(arylamino)benzamide precursor (1.0 equiv, 0.5 mmol) in anhydrous CH2Cl2 (5.0 mL).

  • Oxidant Addition: Cool the flask to 0 °C using an ice bath. Add PhI(OAc)2 (1.2 equiv, 0.6 mmol) portion-wise over 5 minutes.

    • Causality: Adding the hypervalent iodine at 0 °C is critical. It controls the exothermic generation of the highly reactive nitrenium ion, preventing non-specific intermolecular dimerization and forcing the kinetics to favor the desired intramolecular cyclization.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation Checkpoint: Observe the color of the solution. A distinct shift from colorless to deep yellow/orange indicates the successful formation of the stabilized nitrenium intermediate. As the cyclization completes, the color will gradually fade. Confirm completion via LC-MS (monitoring for the exact mass of the cyclized product minus 2 Da from the loss of H2).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize liberated acetic acid. Extract with CH2Cl2 (3 × 10 mL), dry over MgSO4, and concentrate in vacuo. Purify the residue through a short pad of silica gel.

Conclusion

The selection between Rh(III)-catalyzed annulation and metal-free oxidative cyclization dictates the trajectory of a synthetic campaign. If your goal is to generate a highly diverse library of isoquinolones by systematically varying intermolecular alkynes, the Rh(III)-catalyzed pathway is unmatched in its modularity and regioselectivity. Conversely, for late-stage functionalization or process chemistry where heavy metal toxicity is a strict regulatory barrier, the metal-free hypervalent iodine approach offers a remarkably rapid, green, and high-yielding alternative for constructing complex fused systems like benzodiazepinones.

References

  • Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • PhI(OCOCF3)2-Mediated Cyclization of o-(1-Alkynyl)benzamides: Metal-Free Synthesis of 3-Hydroxy-2,3-dihydroisoquinoline-1,4-dione Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rh(iii)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes: divergence in ring formation Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Validation

Elemental analysis vs theoretical calculation for 2-Amino-6-methoxybenzamide

As a Senior Application Scientist, evaluating the bulk purity of a synthesized compound requires looking beyond the structural confirmation provided by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). While NM...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the bulk purity of a synthesized compound requires looking beyond the structural confirmation provided by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). While NMR and MS are exceptional at elucidating molecular architecture, they are inherently flawed at quantifying bulk purity due to differential ionization and response factors. For a critical pharmaceutical building block like 2-Amino-6-methoxybenzamide (used in the synthesis of quinazolinone derivatives and bromodomain inhibitors)[1], Elemental Analysis (EA) remains the gold standard for bulk purity quantification.

This guide provides an objective comparison between the theoretical elemental calculations of 2-Amino-6-methoxybenzamide and its empirical evaluation via CHNS combustion analysis, detailing the causality behind the protocols that ensure scientific integrity.

The Benchmark: Theoretical Calculation

Theoretical elemental calculation serves as the absolute benchmark for purity. It assumes an idealized, 100% pure crystalline lattice devoid of trapped solvents, inorganic salts, or synthetic byproducts. The calculation relies on IUPAC standard atomic weights to determine the exact mass fraction of each element in the molecular formula.

For 2-Amino-6-methoxybenzamide (Chemical Formula: C8​H10​N2​O2​ , Molar Mass: 166.18 g/mol )[2]:

  • Carbon (C): (8×12.011)/166.18=57.82%

  • Hydrogen (H): (10×1.008)/166.18=6.07%

  • Nitrogen (N): (2×14.007)/166.18=16.86%

  • Oxygen (O): (2×15.999)/166.18=19.25%

These values represent the "ground truth." Any deviation in the empirical measurement indicates a disruption in the bulk purity of the synthesized batch.

The Empirical Counterpart: CHNS Elemental Analysis

Experimental elemental analysis is predominantly executed using the dynamic flash combustion method (Pregl-Dumas method)[3]. The sample is combusted in an oxygen-rich environment at elevated temperatures, converting organic elements into uniform gas products ( CO2​ , H2​O , N2​ , and SO2​ )[4][5]. These gases are then separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[3][6].

According to the [7], a synthesized small molecule is only considered sufficiently pure for publication and downstream biological testing if the empirical CHN values fall within ±0.4% of the theoretical calculations[7][8].

Data Presentation: Theoretical vs. Experimental Tolerances

To pass ACS purity standards (≥95% bulk purity), the empirical EA results for 2-Amino-6-methoxybenzamide must fall strictly within the ranges outlined in the table below:

ElementTheoretical Mass Fraction (%)Lower Acceptable Limit (-0.4%)Upper Acceptable Limit (+0.4%)
Carbon (C) 57.82%57.42%58.22%
Hydrogen (H) 6.07%5.67%6.47%
Nitrogen (N) 16.86%16.46%17.26%

Workflow Visualization

EA_Workflow Theory Theoretical Calculation (C8H10N2O2) Comparison Data Comparison (Δ ≤ ±0.4%) Theory->Comparison Benchmark Values Synthesis Sample Synthesis (2-Amino-6-methoxybenzamide) Combustion CHNS Combustion (1000°C, O2) Synthesis->Combustion 1.5-2.0 mg Sample Detection GC & TCD Detection (Quantify C, H, N) Combustion->Detection CO2, H2O, N2 Detection->Comparison Experimental Values Pass Purity Confirmed (ACS Standard Met) Comparison->Pass Match Fail Purity Rejected (Impurity Detected) Comparison->Fail Deviation > 0.4%

Workflow comparing theoretical calculations and empirical CHNS analysis for purity validation.

Methodology: Self-Validating CHNS Protocol

To ensure absolute trustworthiness, an elemental analysis protocol cannot simply measure a sample; it must continuously prove its own calibration state. The following is a self-validating workflow for analyzing 2-Amino-6-methoxybenzamide.

Step 1: System Suitability & Baseline Establishment

  • Action: Run three consecutive empty tin capsules through the combustion cycle.

  • Causality: This establishes a true zero-baseline. If the TCD detects any carbon or nitrogen, it indicates a system leak, contaminated carrier gas (Helium), or residual ash in the combustion tube. The system must read 0.00% before proceeding.

Step 2: K-Factor Calibration (Primary Standard)

  • Action: Weigh 1.500 mg of high-purity Acetanilide ( C8​H9​NO ) into a tin capsule and combust[5]. Repeat three times.

  • Causality: Acetanilide is the industry standard because its combustion kinetics are highly predictable. The instrument calculates a response factor (K-factor) by comparing the detected gas areas to the known theoretical values of Acetanilide.

Step 3: Calibration Verification (Secondary Standard)

  • Action: Run a secondary standard, such as Sulfanilamide, as an "unknown" sample.

  • Causality: This is the self-validating failsafe. If the empirical results for the Sulfanilamide deviate by more than ±0.15% from its theoretical values, the calibration in Step 2 is invalid, and the system halts.

Step 4: Sample Preparation & Flash Combustion

  • Action: Accurately weigh 1.500 – 2.000 mg of 2-Amino-6-methoxybenzamide into a tin capsule using a microbalance (0.1 µg resolution)[4]. Seal the capsule to exclude atmospheric air. Drop the capsule into the 1000°C combustion furnace under a dynamic O2​ flow[6].

  • Causality: The choice of a tin capsule is deliberate. Tin undergoes a highly exothermic oxidation reaction when exposed to oxygen at 1000°C, creating a localized "flash" temperature of ~1800°C. This extreme heat is required to completely shatter the aromatic ring of the benzamide and prevent the formation of refractory carbon soot, ensuring 100% conversion to CO2​ .

Step 5: Reduction and Detection

  • Action: The combustion gases are swept by Helium carrier gas over a heated copper matrix (600°C)[5].

  • Causality: Combustion inherently produces a mixture of nitrogen oxides ( NOx​ ). The hot copper acts as a reducing agent, stripping the oxygen to convert all NOx​ species strictly into N2​ gas[5]. Without this step, nitrogen quantification would be artificially low, and oxygen quantification (if measured) would be skewed. The gases are then separated by GC and quantified by the TCD[3][6].

Expert Insights: Diagnosing Purity in 2-Amino-6-methoxybenzamide

Why adhere so strictly to the ±0.4% rule[7][8]? Consider a common synthetic failure during the preparation of 2-Amino-6-methoxybenzamide: incomplete methylation of the precursor, leaving behind a des-methyl impurity (2-Amino-6-hydroxybenzamide, C7​H8​N2​O2​ ).

If a batch contains 10% of this des-methyl impurity, an LC-MS might only show a minor [M-14] peak, which an inexperienced chemist might dismiss as source fragmentation. However, let's look at the elemental shift:

  • Theoretical Carbon for pure product: 57.82%

  • Theoretical Carbon for des-methyl impurity: 55.25%

A 10% contamination of the des-methyl impurity will pull the bulk carbon measurement down to approximately 57.56% . While this is a drop of only 0.26% (technically within the ±0.4% ACS limit), a meticulous analyst running samples in triplicate (RSD < 0.2%) will notice the consistent downward trend in Carbon paired with an upward trend in Nitrogen.

If the impurity level rises to 20%, the bulk carbon drops to 57.30% —triggering a definitive failure of the ±0.4% ACS threshold[7]. This demonstrates the unparalleled diagnostic power of elemental analysis: it is blind to ionization bias and provides an inescapable, mathematically rigid audit of your synthetic methodology.

References

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-methoxybenzamide proper disposal procedures

As a Senior Application Scientist overseeing the integration of specialized building blocks into high-throughput drug discovery pipelines, I recognize that chemical handling is as critical as the synthesis itself. 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of specialized building blocks into high-throughput drug discovery pipelines, I recognize that chemical handling is as critical as the synthesis itself. 2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a highly valuable synthetic intermediate. It is prominently utilized in the development of1[1] and2[2].

While its utility in generating potent, dual-targeted inhibitors is well-documented, its handling requires strict adherence to laboratory safety and waste management protocols. A robust protocol is a self-validating system: if a step fails, the system should naturally prevent exposure. Below is the comprehensive operational and disposal guide for this compound.

Physicochemical & Hazard Profile

To design a fail-safe handling protocol, we must first understand the physicochemical properties and inherent risks of the compound. 2-Amino-6-methoxybenzamide presents as a white to light-yellow powder[3]. According to standardized 4, it carries specific Global Harmonized System (GHS) hazard statements[4].

Table 1: Physicochemical and Safety Data for 2-Amino-6-methoxybenzamide

ParameterSpecification
Chemical Name 2-Amino-6-methoxybenzamide
CAS Number 1591-38-4
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Appearance White to light-yellow solid/powder
Primary GHS Hazards H315 (Skin irritation), H319 (Serious eye irritation)
Storage Conditions 2-8°C, sealed in a dry, well-ventilated area

Causality Check: The presence of the primary amine and methoxy groups makes this compound susceptible to oxidative degradation. Storing it at 2-8°C minimizes thermal degradation[3], ensuring the absolute purity required for sensitive 1[1].

Operational Safety & Handling Protocols

When working with active pharmaceutical intermediates (APIs) and their precursors, preventing aerosolization and dermal contact is paramount.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Causality: The fine powder poses an inhalation and mucous membrane irritation risk (H315, H319)[4]. Local exhaust ventilation ensures that aerosolized micro-particulates are captured before reaching the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves (double-gloving is recommended for extended synthesis workflows), a wraparound lab coat, and chemical splash goggles.

  • Weighing & Transfer: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Static charge accumulation can cause the light powder to aerosolize or adhere to the balance enclosure, leading to inaccurate molar ratios in subsequent synthetic steps (e.g., reductive amination with benzaldehyde derivatives)[1].

  • Solvent Dissolution: Pre-dissolve the compound in the reaction solvent (e.g., DMF or DMSO) inside the fume hood before transferring it to the reaction vessel[2]. This eliminates the risk of transporting dry, dispersible powder across the laboratory space.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and systematic containment is required to prevent dermal exposure and environmental release.

Step-by-Step Spill Mitigation:

  • Isolate the Area: Alert nearby personnel and restrict access to the spill zone to prevent tracking the powder throughout the lab.

  • Dry Containment: Do not use water initially, as it may spread the compound. Gently cover the spilled powder with damp, inert absorbent pads or sand to suppress dust formation.

  • Collection: Use a non-sparking, disposable scoop to transfer the absorbent material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., a 70% ethanol or isopropanol solution), followed by a thorough wash with mild detergent and water.

    • Causality: The organic solvent ensures complete dissolution of residual micro-particulates, while the detergent removes any remaining organic film from the benchtop.

Waste Segregation & Proper Disposal Procedures

Proper disposal of 2-Amino-6-methoxybenzamide is a critical component of laboratory integrity. The compound must be disposed of according to 5 (Dispose of contents/container to an approved waste disposal plant)[5].

Step-by-Step Disposal Logistics:

  • Solid Waste Segregation:

    • Place all contaminated consumables (weighing boats, pipette tips, empty reagent vials, and spill absorbents) into a designated, puncture-resistant "Solid Organic Contaminated Waste" bin.

    • Causality: Segregating this from general lab waste prevents accidental exposure to sanitation staff and ensures the waste is routed to a high-temperature incineration facility rather than a standard landfill.

  • Liquid Waste Segregation:

    • If the compound was dissolved in halogenated solvents (e.g., Dichloromethane during MPLC purification[1]), the waste must go into the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, DMF, or Ethanol[2]), route it to the "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste can cause dangerous exothermic reactions and significantly increases the financial cost of disposal for the institution, as halogenated waste requires specialized processing.

  • Labeling & Storage: Affix a hazardous waste label detailing the exact composition (e.g., "Contains: 2-Amino-6-methoxybenzamide, DMSO, <1%"). Store the waste carboys in secondary containment trays in a well-ventilated, designated waste accumulation area, away from strong oxidizing agents.

  • Final Disposal: Coordinate with a licensed environmental health and safety (EHS) contractor for pickup. The standard disposal method for this class of aromatic amines is high-temperature incineration (>1000°C) equipped with scrubbers to neutralize nitrogen oxide (NOx) emissions.

Workflow Visualization

The following diagram maps the logical progression from reagent handling through to compliant waste disposal, ensuring a closed-loop safety system.

G A 2-Amino-6-methoxybenzamide (CAS 1591-38-4) B Weighing & Transfer (Local Exhaust Ventilation) A->B Handle C Reaction & Assay Execution B->C Process D Spill & Decontamination (Solvent & Detergent Wash) B->D Accidental Spill C->D Accidental Spill E Solid Waste Stream (Vials, PPE, Spill Absorbents) C->E Consumables F Liquid Waste Stream (Organic Solvents, Aqueous) C->F Solvents D->E Absorbents G Waste Segregation & Labeling (GHS Compliant) E->G Segregate F->G Segregate H EPA-Approved Incineration Facility G->H Final Disposal

Lifecycle and disposal workflow for 2-Amino-6-methoxybenzamide.

References

  • 2-Amino-6-methoxybenzamide CAS NO.1591-38-4 . LookChem (Baoji Guokang Healthchem co.,ltd). URL: [Link]

  • Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening . National Institutes of Health (PMC). URL:[Link]

  • US20080188467A1 - Compounds for the prevention and treatment of cardiovascular diseases. Google Patents.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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